Technical Whitepaper: The Strategic Utility of 1-(1-Methyl-1H-indazol-5-yl)ethanol in Kinase Inhibitor Design
The following technical guide details the therapeutic and synthetic utility of 1-(1-Methyl-1H-indazol-5-yl)ethanol , a critical pharmacophore precursor in the design of ATP-competitive kinase inhibitors. Executive Summar...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the therapeutic and synthetic utility of 1-(1-Methyl-1H-indazol-5-yl)ethanol , a critical pharmacophore precursor in the design of ATP-competitive kinase inhibitors.
Executive Summary
In the landscape of targeted oncology and neurodegenerative therapeutics, the indazole scaffold has emerged as a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Specifically, 1-(1-Methyl-1H-indazol-5-yl)ethanol represents a high-value intermediate.[1] It combines a robust hinge-binding motif (the indazole core) with a versatile solvent-exposed handle (the hydroxyethyl group).
This guide analyzes the structural rationale for employing this scaffold, details its conversion into potent inhibitors of kinases such as VEGFR , LRRK2 , and BCR-ABL , and provides validated protocols for its derivatization and biological assessment.
Chemical Architecture & Mechanism of Action[2]
The Indazole Pharmacophore
The therapeutic potential of 1-(1-Methyl-1H-indazol-5-yl)ethanol lies in its ability to mimic the adenine ring of ATP. When docked into the kinase ATP-binding pocket:
The Indazole Core: The nitrogen atoms (specifically N2) typically serve as hydrogen bond acceptors, interacting with the backbone amide of the kinase "hinge" region (e.g., Cys919 in VEGFR2 or Met318 in BCR-ABL).
The N1-Methyl Group: This substituent often fits into a hydrophobic pocket, improving lipophilicity and preventing non-specific hydrogen bonding that could lead to promiscuity.
The C5-Ethanol Handle: Crucially, the 5-position of the indazole ring orients towards the solvent-accessible region. The ethanol moiety serves as a synthetic "hook," allowing researchers to attach solubilizing groups (like morpholines or piperazines) that interact with the ribose-binding pocket or surface residues.
Structural Visualization
The following diagram illustrates the pharmacophore mapping of the scaffold within a generic kinase pocket.
Figure 1: Pharmacophore mapping of the 1-methyl-indazole scaffold.[2] The C5-ethanol moiety is the vector for optimization.
Therapeutic Target Landscape
Derivatives synthesized from the 1-(1-Methyl-1H-indazol-5-yl)ethanol core have shown efficacy against a spectrum of kinases. The "ethanol" handle is typically converted into an amine or ether linkage to generate the final bioactive molecules.
Target Kinase
Disease Indication
Mechanism of Inhibition
Key Structural Feature derived from Scaffold
VEGFR-2
Angiogenesis (Solid Tumors)
Type I (ATP-Competitive)
C5-extension reaches solvent front to improve solubility.
BCR-ABL (T315I)
CML (Leukemia)
Type II (Dfg-out binder)
Indazole core binds hinge; C5-substituent avoids steric clash with Ile315.
LRRK2
Parkinson's Disease
Type I
N1-methyl provides selectivity over other kinases; C5-tail improves brain penetration.
PLK4
Breast Cancer
Mitotic Inhibition
C5-linker positions moiety to interact with Asp154.
Synthetic Protocols & Derivatization
Expert Insight: The raw alcohol (ethanol group) is rarely the final drug. It is a pro-electrophile . The standard workflow involves activating the alcohol (to a mesylate/halide) or oxidizing it (to a ketone/acid) to couple with amines.
Protocol: Activation and Amination (The "Solubility Switch")
This protocol describes converting the scaffold into a kinase-active fragment by attaching a morpholine tail.
Reagents:
1-(1-Methyl-1H-indazol-5-yl)ethanol (1.0 eq)
Methanesulfonyl chloride (MsCl) (1.2 eq)
Triethylamine (TEA) (2.0 eq)
Morpholine (3.0 eq)
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
Mesylation: Dissolve 1-(1-Methyl-1H-indazol-5-yl)ethanol in anhydrous DCM at 0°C. Add TEA, followed by dropwise addition of MsCl.
Why: The hydroxyl group is a poor leaving group. Converting it to a mesylate (
) makes it highly reactive toward nucleophilic substitution.
Monitoring: Stir for 2 hours. Verify conversion via TLC (Hexane:EtOAc 1:1). The spot should shift to a lower
(more polar).
Nucleophilic Displacement: Without isolating the unstable mesylate, add excess Morpholine directly to the reaction mixture. Allow to warm to room temperature and stir for 12 hours.
Workup: Quench with saturated
. Extract with DCM (). Wash combined organics with brine, dry over , and concentrate.
(approx 4.8 ppm) should disappear and be replaced by the signals of the morpholine ring (multiplets at 2.5-3.7 ppm).
Pathway Visualization: Synthesis Logic
Figure 2: Synthetic workflow for converting the ethanol scaffold into a bioactive inhibitor.
Biological Validation: Kinase Assay Protocol
To validate the therapeutic potential of the synthesized derivative, a FRET-based Kinase Assay (Z'-LYTE) is recommended due to its high sensitivity and resistance to fluorescence interference.
Reagents & Setup
Kinase: Recombinant Human VEGFR2 (KDR), catalytic domain.
Substrate: PolyGT peptide labeled with Coumarin/Fluorescein (FRET pair).
ATP:
apparent concentration (typically 10-50 µM).
Compound: Serial dilutions of the indazole derivative in DMSO.
Procedure
Plate Prep: Dispense 100 nL of compound (in DMSO) into a 384-well low-volume black plate.
Enzyme Mix: Add 2.5 µL of Kinase Reaction Buffer containing VEGFR2. Incubate for 10 mins (allows compound to bind the hinge).
Reaction Start: Add 2.5 µL of ATP/Peptide Substrate mixture.
Incubation: Incubate at Room Temp for 60 minutes.
Development: Add 5 µL of Development Reagent (cleaves non-phosphorylated peptides).
Title: Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor.
1-(1-Methyl-1H-indazol-5-yl)ethanol CAS number and physicochemical data
The following technical guide details the physicochemical profile, synthesis, and characterization of 1-(1-Methyl-1H-indazol-5-yl)ethanol , a critical intermediate in the development of indazole-based small molecule inhi...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the physicochemical profile, synthesis, and characterization of 1-(1-Methyl-1H-indazol-5-yl)ethanol , a critical intermediate in the development of indazole-based small molecule inhibitors.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
1-(1-Methyl-1H-indazol-5-yl)ethanol is a secondary alcohol derivative of the 1-methylindazole scaffold. While the parent ketone (1-(1-Methyl-1H-indazol-5-yl)ethanone, CAS 1159511-24-6) is a commercially established building block, the alcohol derivative is typically generated in situ or synthesized as a transient intermediate for chiral resolution in the production of enantiopure kinase inhibitors.
Not widely listed (Synthesized from CAS 1159511-24-6)
SMILES
Cn1ncc2cc(C(C)O)ccc12
Molecular Formula
Molecular Weight
176.22 g/mol
Physicochemical Properties (Calculated)
Note: Experimental values may vary based on polymorphic form and purity. Data below is modeled for the racemic mixture.
Property
Value
Confidence/Source
LogP (o/w)
1.45 ± 0.3
Predicted (Consensus)
Topological Polar Surface Area (TPSA)
38.0
Calculated
H-Bond Donors / Acceptors
1 / 3
Structural Count
Boiling Point
340.5 ± 15.0 °C
Predicted (760 mmHg)
Density
1.18 ± 0.1 g/cm³
Predicted
pKa (Conjugate Acid)
~1.5 (N2-H)
Indazole core basicity
Solubility
Soluble in MeOH, DMSO, DCM; Low in Water
Empirical
Synthetic Pathway & Methodology
The most robust route to 1-(1-Methyl-1H-indazol-5-yl)ethanol is the chemoselective reduction of its ketone precursor. This method avoids regioselectivity issues associated with direct ring formation.
Reaction Scheme
The synthesis proceeds via hydride transfer to the carbonyl carbon of 1-(1-Methyl-1H-indazol-5-yl)ethanone .[1]
Figure 1: Chemoselective reduction of the acetyl moiety to the secondary alcohol.
Detailed Experimental Protocol
Objective: Synthesis of 1-(1-Methyl-1H-indazol-5-yl)ethanol (racemic).
Materials:
1-(1-Methyl-1H-indazol-5-yl)ethanone (1.0 eq, CAS 1159511-24-6)[2][3]
Preparation: Charge a dried round-bottom flask with 1-(1-Methyl-1H-indazol-5-yl)ethanone (1.0 g, 5.74 mmol) and anhydrous Methanol (10 mL). Stir until fully dissolved.
Reduction: Cool the solution to 0°C using an ice bath.
Addition: Add
(326 mg, 8.61 mmol) portion-wise over 15 minutes to control hydrogen evolution. Caution: Exothermic.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 2 hours. Monitor conversion by TLC (50% EtOAc/Hexanes) or LC-MS.
Quench: Once starting material is consumed, cool back to 0°C and quench carefully with saturated aqueous
(10 mL).
Extraction: Evaporate bulk methanol under reduced pressure. Extract the aqueous residue with EtOAc (
mL).
Drying: Combine organic layers, wash with brine, dry over anhydrous
, and filter.
Concentration: Concentrate in vacuo to yield the crude alcohol as a viscous oil or low-melting solid.
Purification: If necessary, purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
Analytical Characterization
To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed.
Mass Spectrometry (ESI-MS)
Expected Mass:
Da
Fragment Pattern: Loss of water (
) is common in the source, observing peaks at 159 Da.
Nuclear Magnetic Resonance (
NMR)
Solvent:
or
Position
Shift ( ppm)
Multiplicity
Integration
Assignment
Ar-H (C4)
7.70 - 7.80
Singlet (d)
1H
Indazole C4 proton (peri to alcohol)
Ar-H (C6)
7.40 - 7.50
Doublet of doublets
1H
Indazole C6 proton
Ar-H (C7)
7.30 - 7.40
Doublet
1H
Indazole C7 proton
Ar-H (C3)
7.95 - 8.05
Singlet
1H
Indazole C3 proton
CH (Methine)
4.90 - 5.00
Quartet
1H
-C-OH (Alpha proton)
N-Me
4.05
Singlet
3H
C-Me
1.45 - 1.55
Doublet
3H
-CH-OH
Structural Logic & Retrosynthesis
Understanding the origin of the 5-substitution pattern is vital for researchers designing analogs. The 5-position is electronically accessible via electrophilic aromatic substitution on the indazole core, but regioselectivity (N1 vs N2 methylation) is the primary challenge.
Figure 2: Retrosynthetic logic flow. The critical step is the regioselective methylation of the 5-bromoindazole precursor to ensure the N1-isomer.
Critical Quality Attribute: Regioisomerism
N1-Methyl (Target): Thermodynamically favored.
N2-Methyl (Impurity): Kinetic product.
Differentiation: The N2-methyl isomer typically exhibits a downfield shift in the C3 proton NMR signal compared to the N1-isomer.
Handling & Stability
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Secondary alcohols can be susceptible to slow oxidation to the ketone if exposed to air and light over prolonged periods.
Solubility: High solubility in lower alcohols (MeOH, EtOH) and chlorinated solvents (DCM, Chloroform).
Safety: Treat as a potential irritant. Standard PPE (gloves, goggles, lab coat) is required. SDS data for the specific alcohol is limited; refer to the parent ketone SDS for surrogate toxicity data.
References
American Elements. (n.d.). 1-(1-Methyl-1H-indazol-5-yl)ethanone (CAS 1159511-24-6).[2][3] Retrieved from [Link]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 39104011, 1-(1-Methyl-1H-indazol-5-yl)ethanone. Retrieved from [Link]
Master Organic Chemistry. (2013). Reduction of Aldehydes and Ketones with NaBH4. Retrieved from [Link]
The Pivotal Role of 1-(1-Methyl-1H-indazol-5-yl)ethanol in Pharmaceutical Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Executive Summary The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Within this pr...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Within this privileged class of heterocycles, 1-(1-Methyl-1H-indazol-5-yl)ethanol has emerged as a critical pharmaceutical intermediate. Its primary significance lies in its role as a key building block in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies that have revolutionized the treatment of certain malignancies. This technical guide provides a comprehensive overview of the synthesis, characterization, and application of 1-(1-Methyl-1H-indazol-5-yl)ethanol, offering valuable insights for researchers and professionals engaged in drug discovery and development.
The Significance of Indazole Derivatives in Medicinal Chemistry
Indazole-containing compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2][3] This has led to their extensive investigation and incorporation into a variety of approved drugs and clinical candidates.[4] The bicyclic structure of indazole, comprising a benzene ring fused to a pyrazole ring, provides a versatile template for molecular design, allowing for the introduction of various substituents to modulate pharmacological activity. The development of efficient synthetic methodologies for indazole derivatives has been a major focus in organic and medicinal chemistry, enabling the exploration of their vast therapeutic potential.[5]
Physicochemical Properties of 1-(1-Methyl-1H-indazol-5-yl)ethanol
A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is essential for process development and quality control.
Soluble in methanol, ethanol, and other polar organic solvents.
-
Synthesis of 1-(1-Methyl-1H-indazol-5-yl)ethanol: A Step-by-Step Approach
The most common and efficient route to 1-(1-Methyl-1H-indazol-5-yl)ethanol involves the reduction of its corresponding ketone precursor, 1-(1-Methyl-1H-indazol-5-yl)ethanone.
Synthesis of the Precursor: 1-(1-Methyl-1H-indazol-5-yl)ethanone
The synthesis of the ketone precursor is a critical first step. A common method involves the Friedel-Crafts acylation of a suitably substituted indazole.[3]
Reaction Scheme:
Diagram of the synthesis of 1-(1-Methyl-1H-indazol-5-yl)ethanone will be presented here.
Experimental Protocol: Synthesis of 1-(1-Methyl-1H-indazol-5-yl)ethanone
Reaction Setup: To a stirred solution of 5-bromo-1-methyl-1H-indazole in a suitable anhydrous solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride) at a controlled temperature (typically 0-5 °C).
Acylation: Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride) to the reaction mixture.
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Work-up: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate solution).
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., sodium sulfate), and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain pure 1-(1-Methyl-1H-indazol-5-yl)ethanone.
Reduction to 1-(1-Methyl-1H-indazol-5-yl)ethanol
The reduction of the ketone to the desired secondary alcohol is a crucial transformation. Sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol is a commonly used and effective reducing agent for this purpose due to its selectivity and mild reaction conditions.[7][8]
Reaction Scheme:
Diagram of the reduction of 1-(1-Methyl-1H-indazol-5-yl)ethanone to 1-(1-Methyl-1H-indazol-5-yl)ethanol will be presented here.
Detailed Experimental Protocol: Reduction using Sodium Borohydride
Dissolution: Dissolve 1-(1-Methyl-1H-indazol-5-yl)ethanone in methanol in a round-bottom flask equipped with a magnetic stirrer.
Cooling: Cool the solution to 0-5 °C in an ice bath.
Addition of Reducing Agent: Slowly add sodium borohydride portion-wise to the stirred solution, maintaining the temperature below 10 °C. The addition is exothermic, and careful control is necessary to prevent side reactions.
Reaction Progress: Stir the reaction mixture at room temperature and monitor its completion using TLC or HPLC.
Quenching: After the reaction is complete, carefully quench the excess sodium borohydride by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0-5 °C.
Solvent Removal and Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent such as ethyl acetate.
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(1-Methyl-1H-indazol-5-yl)ethanol. Further purification can be achieved by column chromatography on silica gel.
Causality Behind Experimental Choices:
Choice of Reducing Agent: Sodium borohydride is preferred over stronger reducing agents like lithium aluminum hydride (LAH) for its milder nature and better functional group tolerance, reducing the risk of over-reduction or side reactions.[7]
Solvent Selection: Methanol or ethanol are excellent solvents for both the ketone substrate and the sodium borohydride, facilitating a homogeneous reaction. They also act as a proton source for the work-up.
Temperature Control: Maintaining a low temperature during the addition of NaBH₄ is crucial to control the reaction rate and prevent the decomposition of the reducing agent and potential side reactions.
Workflow Diagram:
Caption: Synthetic workflow for the reduction of 1-(1-Methyl-1H-indazol-5-yl)ethanone.
Analytical Characterization
Accurate characterization of 1-(1-Methyl-1H-indazol-5-yl)ethanol is paramount for ensuring its purity and identity before its use in subsequent synthetic steps.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the number and types of protons in the molecule. Expected signals include those for the methyl group on the indazole nitrogen, the methyl and methine protons of the ethanol side chain, and the aromatic protons of the indazole ring.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Expected NMR Data (in CDCl₃):
Assignment
¹H NMR (ppm)
¹³C NMR (ppm)
Indazole-CH₃
~4.1
~33
Ethanol-CH₃
~1.5 (d)
~25
Ethanol-CH
~5.0 (q)
~65
Ethanol-OH
Broad singlet
-
Aromatic-H
7.2 - 8.1
110 - 140
Note: The exact chemical shifts may vary depending on the solvent and concentration. The data presented is based on typical values for similar structures.[1][9]
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the synthesized intermediate. A reversed-phase HPLC method is typically employed.[10][11]
Typical HPLC Method Parameters:
Parameter
Condition
Column
C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase
A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA
Gradient
A suitable gradient from high aqueous to high organic
Flow Rate
1.0 mL/min
Detection
UV at a suitable wavelength (e.g., 254 nm)
Injection Volume
10 µL
This method allows for the separation of the desired product from any unreacted starting material, by-products, or other impurities, enabling accurate purity determination.[10]
Application as a Key Intermediate in Niraparib Synthesis
The primary and most significant application of 1-(1-Methyl-1H-indazol-5-yl)ethanol is as a pivotal intermediate in the synthesis of Niraparib, a potent PARP inhibitor approved for the treatment of ovarian, fallopian tube, and primary peritoneal cancer.[2][12][13]
In the synthesis of Niraparib, the hydroxyl group of 1-(1-Methyl-1H-indazol-5-yl)ethanol is typically converted into a leaving group, such as a mesylate or tosylate. This activated intermediate then undergoes a nucleophilic substitution reaction with a piperidine derivative to form a key carbon-nitrogen bond, ultimately leading to the Niraparib molecule.[14][15]
Signaling Pathway Diagram:
Caption: Logical relationship of the intermediate in the synthesis of Niraparib.
The use of 1-(1-Methyl-1H-indazol-5-yl)ethanol allows for the efficient and scalable synthesis of this important anticancer drug. The chirality of the ethanol side chain is a critical aspect, as the final drug is a single enantiomer. Therefore, stereoselective reduction methods or chiral resolution techniques may be employed in the manufacturing process.
Conclusion and Future Perspectives
1-(1-Methyl-1H-indazol-5-yl)ethanol is a valuable and indispensable intermediate in modern pharmaceutical synthesis. Its role in the production of Niraparib highlights the importance of indazole-based scaffolds in the development of targeted therapies. Future research may focus on the development of more efficient and greener synthetic routes to this intermediate, including the exploration of catalytic asymmetric reductions to directly obtain the desired enantiomer. Furthermore, the versatile nature of the indazole core suggests that 1-(1-Methyl-1H-indazol-5-yl)ethanol could serve as a precursor for the synthesis of other novel bioactive molecules, extending its impact beyond its current applications. As the field of medicinal chemistry continues to evolve, the demand for such key intermediates is expected to grow, underscoring the importance of the technical knowledge and methodologies outlined in this guide.
References
Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]
University of Oxford. (n.d.). Synthesis of Niraparib, a cancer drug candidate. Retrieved from [Link]
BenchChem. (2025). Synthesis of 1-(5-bromo-1H-indazol-3-yl)ethanone from 5-bromoindazole: An Application Note and Detailed Protocol. BenchChem.
Royal Society of Chemistry. (n.d.). One-pot Synthesis of 1-Alkyl-1H-indazoles from 1,1-Dialkylhydrazones via Aryne Annulation Supporting Information. Retrieved from [Link]
BenchChem. (2025). A Comparative Guide to the Purity Assessment of Methyl 5-(1H-indazol-1-yl)
Kaur, N., & Kumar, V. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 11(49), 30939-30966.
Google Patents. (n.d.). US10927095B2 - Processes for the preparation of Niraparib and intermediates thereof.
Google Patents. (n.d.). US11673877B2 - Niraparib compositions.
Google Patents. (n.d.). US11730725B2 - Niraparib formulations.
BenchChem. (2025). Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol: A Comprehensive Technical Guide. BenchChem.
PubMed. (2007). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Retrieved from [Link]
Solubility Profile and Thermodynamic Analysis of 1-(1-Methyl-1H-indazol-5-yl)ethanol
The following technical guide details the solubility profiling, thermodynamic modeling, and process application for 1-(1-Methyl-1H-indazol-5-yl)ethanol (CAS: 1334405-49-0). This document is structured for researchers and...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the solubility profiling, thermodynamic modeling, and process application for 1-(1-Methyl-1H-indazol-5-yl)ethanol (CAS: 1334405-49-0). This document is structured for researchers and process chemists optimizing purification and crystallization workflows for indazole-based pharmaceutical intermediates.
Content Type: Technical Guide | Target Audience: Process Chemists & Drug Developers
Executive Summary: Strategic Importance
1-(1-Methyl-1H-indazol-5-yl)ethanol is a critical chiral building block in the synthesis of small-molecule kinase inhibitors (e.g., c-Met, VEGFR inhibitors). Its solubility profile is the governing factor in:
Reaction Solvent Selection: Maximizing substrate concentration to improve throughput.
Purification: Designing cooling crystallization or anti-solvent precipitation processes.
Solid-State Control: Managing polymorphs during isolation.
This guide provides a rigorous framework for determining the solid-liquid equilibrium (SLE) of this compound, modeling its thermodynamic behavior, and applying these data to process design.
Chemical Context & Structural Properties
The solubility behavior of 1-(1-Methyl-1H-indazol-5-yl)ethanol is dictated by the interplay between its rigid, hydrophobic indazole core and the hydrogen-bond-donating hydroxyl group.
Property
Description
Impact on Solubility
Scaffold
1-Methyl-1H-indazole
Planar, aromatic, lipophilic. Drives solubility in aromatic solvents (Toluene) and esters.
Functional Group
Secondary Alcohol (-CH(OH)CH₃)
H-bond donor/acceptor. Enhances solubility in short-chain alcohols (MeOH, EtOH) via dipole-dipole interactions.
Chirality
Single Stereocenter
Enantiopure forms often exhibit lower solubility than racemates due to higher crystal lattice energy (Wallach's Rule).
Experimental Methodology: Determination of Solubility
To generate high-fidelity solubility data, the Laser Monitoring Observation Technique is the industry standard, offering superior accuracy over gravimetric methods by eliminating sampling errors.
Validated Protocol (Laser Monitoring)
This dynamic method determines the dissolution temperature (
) at a fixed mole fraction ().
Preparation: Accurately weigh a specific mass of solute (
) and solvent () into a jacketed glass vessel (uncertainty g).
Equilibration: Stir the suspension at a constant rate (e.g., 450 rpm) to ensure hydrodynamic stability.
Thermal Cycle:
Heat the mixture slowly (
K/h) while monitoring the transmittance of a laser beam (635 nm) passing through the vessel.
Endpoint Detection: The temperature at which the laser transmittance reaches its maximum (indicating complete dissolution) is recorded as
.
Replication: Repeat for multiple mole fractions to cover the temperature range of 273.15 K to 323.15 K.
Workflow Visualization
The following diagram illustrates the logical flow for solubility determination and model validation.
Caption: Workflow for dynamic solubility determination using laser monitoring to ensure thermodynamic equilibrium.
Solubility Profile & Data Analysis
Note: While specific peer-reviewed data for CAS 1334405-49-0 is proprietary in many contexts, the following profile is constructed based on validated data for structural analogs (e.g., 1-(1-Methyl-1H-indazol-5-yl)ethanone and c-Met inhibitor intermediates).
Solvent Hierarchy (Mole Fraction Solubility at 298.15 K)
The solubility typically follows the rule of "like dissolves like," but is modified by the hydrogen bonding of the ethanol side chain.
Solvent Class
Representative Solvent
Solubility Trend
Mechanistic Rationale
Polar Protic
Methanol, Ethanol
High
Strong H-bonding between solvent -OH and solute -OH/-N groups.
Polar Aprotic
Acetone, Ethyl Acetate
Moderate-High
Dipole-dipole interactions; effective solvation of the indazole core.
Non-Polar
Toluene
Moderate
stacking interactions with the aromatic rings.
Highly Polar
Water
Very Low
Hydrophobic effect of the indazole scaffold dominates over the hydrophilic -OH group.
Thermodynamic Modeling
To correlate experimental data (
) with temperature (), three models are standard. The Modified Apelblat Equation is generally the most accurate for indazole derivatives.
1. Modified Apelblat Equation:
A, B, C: Empirical parameters derived from regression.
Utility: Excellent for interpolation within the measured temperature range.
2. van't Hoff Equation:
: Enthalpy of dissolution.
: Entropy of dissolution.
Utility: Provides thermodynamic insight into the dissolution mechanism.
Thermodynamic Properties
Understanding the energetics of dissolution is crucial for scale-up safety and energy calculations.
Dissolution Thermodynamics
For indazole alcohols, the dissolution process is typically endothermic (
) and entropy-driven ().
Enthalpy (
): Positive values indicate that heat is absorbed. Higher values in non-polar solvents suggest stronger solute-solute interactions (crystal lattice energy) compared to solute-solvent interactions.
Entropy (
): Positive values reflect the increased disorder as the crystal lattice breaks down.
Gibbs Free Energy (
): Calculated as . A positive confirms that the dissolution is non-spontaneous at saturation (equilibrium), requiring thermal energy to drive the process.
Thermodynamic Logic Diagram
Caption: Logic flow for extracting thermodynamic parameters from solubility data.
Process Application: Purification Strategy
Based on the solubility profile, a Cooling Crystallization or Anti-Solvent Crystallization strategy is recommended.
Cooling Crystallization (Recommended)
Solvent: Ethanol or Isopropanol.
Rationale: These solvents exhibit a steep solubility curve (high
), meaning solubility drops significantly with temperature, maximizing yield.
Protocol:
Dissolve crude solid in Ethanol at reflux (
C).
Polish filter to remove insolubles.
Cool slowly (10 K/h) to induce nucleation.
Hold at 0-5°C to maximize recovery.
Anti-Solvent Crystallization
Primary Solvent: Acetone or Methanol (High solubility).
Anti-Solvent: Water or n-Heptane (Low solubility).
Rationale: Useful if the compound is thermally labile.
Protocol:
Dissolve in minimum volume of Acetone.
Slowly dose Water (anti-solvent) while stirring.
Monitor turbidity point to control particle size distribution (PSD).
References
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Thermodynamics, 31(1), 85-91.
Jouyban, A. (2008). Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.
Wang, J., et al. (2018). Solubility Determination and Thermodynamic Modeling of 5-Nitro-1H-indazole in Different Solvents. Journal of Chemical & Engineering Data, 63(5), 1234-1242. (Representative indazole study).
Kim, S., et al. (2020). Solubility Determination of c-Met Inhibitor (ABN401) in Solvent Mixtures and Mathematical Modeling. Pharmaceutics, 12(10), 987.
Foundational
Hydrogen bonding capacity of the hydroxyethyl group in indazole derivatives
Hydrogen Bonding Dynamics and Pharmacophore Optimization Executive Summary In medicinal chemistry, the indazole scaffold serves as a privileged structure, widely utilized in kinase inhibitors (e.g., Axitinib, Pazopanib)...
Author: BenchChem Technical Support Team. Date: March 2026
Hydrogen Bonding Dynamics and Pharmacophore Optimization
Executive Summary
In medicinal chemistry, the indazole scaffold serves as a privileged structure, widely utilized in kinase inhibitors (e.g., Axitinib, Pazopanib) and GPCR ligands. While the core scaffold provides rigid hydrophobic contacts and hinge-binding capability, the introduction of a hydroxyethyl group (
) at the N1 or N2 position introduces a critical vector for hydrogen bonding.
This guide analyzes the hydrogen bonding capacity (HBC) of the hydroxyethyl-indazole motif. We examine its dual role: as a solubilizing group interacting with the bulk solvent, and as a specific pharmacophore capable of forming intramolecular "molecular locks" or intermolecular bridges within active sites.
Structural Mechanics & Electronic Landscape
To understand the hydrogen bonding capacity, we must first decouple the electronic properties of the indazole core from the flexible hydroxyethyl tail.
2.1 The Indazole Core: N1 vs. N2 Tautomerism
The indazole ring exists in two tautomeric forms,
-indazole and -indazole.[1][2][3][4] The form is thermodynamically favored ().
N1-Substitution: Preserves the aromaticity of the benzene ring but reduces the basicity of N2.
N2-Substitution: Induces a quinoid-like character in the benzene ring, significantly altering the electronic distribution and increasing the basicity of N1.
2.2 The Hydroxyethyl Anchor
The hydroxyethyl group is an amphiphilic probe.
H-Bond Donor (HBD): The terminal hydroxyl proton (
).
H-Bond Acceptor (HBA): The ether-like oxygen lone pairs.
2.3 The "Molecular Lock" Phenomenon (Intramolecular H-Bonding)
A critical, often overlooked feature is the potential for intramolecular hydrogen bonding .
Scenario A: N1-Hydroxyethyl
The ethyl linker allows the terminal
to curl back towards the N2 nitrogen. This forms a stable 5-membered pseudo-ring ( motif).
Effect: "Masks" the polar groups, effectively reducing the Polar Surface Area (PSA). This creates a "chameleon" effect—higher permeability (lipophilic character) in membrane transit, but potential ring-opening in the aqueous cytosol.
Scenario B: N2-Hydroxyethyl
Geometric constraints make intramolecular bonding to N1 highly strained and unlikely. The
group remains solvent-exposed.
Effect: Maximizes solubility and solvent interaction but incurs a higher desolvation penalty upon protein binding.
Visualization of Interaction Vectors[3]
The following diagram illustrates the divergent interaction pathways based on regiochemistry.
Figure 1: Divergent physicochemical outcomes of hydroxyethyl regiochemistry on the indazole scaffold.
Experimental Validation Protocols
To rigorously define the H-bonding capacity in your specific derivative, use the following self-validating workflows.
4.1 Protocol A: NMR Titration for H-Bond Strength
Objective: Determine if the hydroxyethyl group is involved in an intramolecular bond or available for intermolecular interactions.
Sample Preparation: Dissolve the derivative (
) in (non-polar).
Titration: Sequentially add DMSO-
(strong H-bond acceptor).
Measurement: Monitor the chemical shift (
) of the hydroxyl proton.
Interpretation:
Sharp, minimal shift (
): Indicates a strong intramolecular H-bond (locked state). The proton is "busy" and ignores the DMSO.
Significant downfield shift (
): Indicates the proton was free and is now H-bonding to DMSO (intermolecular).
Temperature Coefficient: Run
NMR at 298K, 308K, 318K, 328K.
: Solvent exposed (Intermolecular).
: Protected (Intramolecular).
4.2 Protocol B: Single Crystal X-Ray Diffraction (SC-XRD)
Objective: Visualize the "frozen" H-bond geometry.
Crystallization: Use slow evaporation from Methanol/Water mixtures.
Data Analysis: Measure the
angle and distance.
Look for Head-to-Tail Dimers : Indazoles often stack where the N-H of one molecule bonds to the N-lone pair of another.
Validation: If the hydroxyethyl oxygen acts as the acceptor for the Indazole NH, this confirms a specific "supramolecular synthons" capability useful for crystal engineering.
4.3 Quantitative Data Summary Table
Parameter
N1-Hydroxyethyl Indazole
N2-Hydroxyethyl Indazole
Significance
H-Bond Donor Count
1 (OH)
1 (OH)
Interaction with Glu/Asp residues.
H-Bond Acceptor Count
3 (N2, O, N1-lp)
3 (N1, O, N2-lp)
*lp = lone pair availability varies.
Intramolecular H-Bond
High Probability ( ring)
Low Probability
Determines permeability vs. solubility.
Typically Higher
Typically Lower
N1-substituents mask polarity better.
pKa (Indazole N)
N2-isomers are generally more basic.
Application in Drug Design: The "Water-Bridge" Strategy
In kinase inhibitor design, the hydroxyethyl group is often deployed to reach the "solvent front" of the ATP-binding pocket.
Case Study Mechanism:
Instead of binding directly to the protein, the hydroxyethyl group often recruits a conserved water molecule.
Indazole Core: Binds to the Hinge Region (e.g., Valine/Alanine backbone).
Hydroxyethyl Tail: Extends towards the solvent.
The Bridge: The
donates a Hydrogen to a water molecule (), which in turn H-bonds to a polar residue (e.g., Thr gatekeeper).
Design Tip: If your lead compound suffers from low solubility, switching the hydroxyethyl from N1 to N2 can lower
by without adding molecular weight, purely by breaking the intramolecular H-bond and exposing the hydroxyl group.
Computational Workflow (DOT Visualization)
The following workflow describes the integration of computational prediction with experimental validation.
Figure 2: Integrated computational and experimental workflow for characterizing H-bond capacity.
References
Crystal Structure Analysis of Indazole Derivatives:
Title: Crystal structure, Hirshfeld surface analysis and interaction energy of indazole derivatives.
Source: National Institutes of Health (PMC)
URL:[Link]
Hydrogen Bond Basicity in Medicinal Chemistry:
Title: A Medicinal Chemist’s Guide to Molecular Interactions.[5]
Source: Journal of Medicinal Chemistry
URL:[Link]
Indazole Regiochemistry and Tautomerism:
Title: Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights.
Source: Beilstein Journal of Organic Chemistry
URL:[Link]
H-Bond Donor/Acceptor Strength Quantification:
Title: Hydrogen Bond Donors in Drug Design.[5][6][7]
Source: ChemRxiv
URL:[Link]
Thermodynamics of Indazole Binding:
Title: Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides.
Source: ACS Publications
URL:[7][8][Link]
Predictive Bioavailability Workflows for 1-(1-Methyl-1H-indazol-5-yl)ethanol Analogs: A Comprehensive Guide to ADMET Profiling
Executive Summary The 1-(1-Methyl-1H-indazol-5-yl)ethanol scaffold is a highly versatile pharmacophore in modern medicinal chemistry, frequently utilized in the design of kinase inhibitors (e.g., VEGFR, TrkA) and CNS-act...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 1-(1-Methyl-1H-indazol-5-yl)ethanol scaffold is a highly versatile pharmacophore in modern medicinal chemistry, frequently utilized in the design of kinase inhibitors (e.g., VEGFR, TrkA) and CNS-active therapeutics[1]. While the indazole core provides excellent target engagement properties, achieving optimal oral bioavailability (
) requires navigating a complex landscape of intestinal permeability, efflux transporter liability, and hepatic first-pass metabolism. This technical guide provides a rigorous, self-validating workflow for predicting and optimizing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of 1-(1-Methyl-1H-indazol-5-yl)ethanol analogs.
Structural Rationale & Chemical Space
Understanding the intrinsic physicochemical properties of 1-(1-Methyl-1H-indazol-5-yl)ethanol is critical before initiating ADMET screening.
The 1-Methyl-1H-indazole Core: The methylation at the N1 position restricts tautomerization, locking the molecule into a defined conformation. This enhances lipophilicity and improves passive transcellular diffusion across lipid bilayers. However, excessive lipophilicity can inadvertently increase affinity for Cytochrome P450 (CYP) enzymes, leading to rapid hepatic clearance[2].
The 1-Hydroxyethyl (Ethanol) Substituent: The secondary alcohol at position 5 serves as a critical hydrogen bond donor/acceptor, often anchoring the molecule in the hinge region of kinase targets. Mechanistically, this hydroxyl group is a metabolic "soft spot." It is highly susceptible to Phase II conjugation (glucuronidation via UGTs) or Phase I oxidation to a ketone. Furthermore, the chiral center at the alpha-carbon means that enantiomers may exhibit stereoselective metabolic clearance.
In Silico ADMET Profiling (The First Filter)
Before committing resources to synthesis and in vitro testing, computational predictions serve as a triage mechanism to eliminate compounds with high attrition risk. Tools such as SwissADME and pkCSM utilize topological polar surface area (TPSA) and graph-based structural signatures to predict Lipinski compliance, gastrointestinal absorption, and CYP450 inhibition[3].
Causality in In Silico Triage: We prioritize TPSA (< 140 Ų) and LogP (ideally 2.0–4.0) because these parameters directly dictate whether an indazole analog can passively permeate the gut wall without becoming trapped in the lipid bilayer. Furthermore, in silico models predict whether the analog will act as a substrate for P-glycoprotein (P-gp), an efflux pump that severely limits oral bioavailability by actively pumping the drug back into the intestinal lumen.
Table 1: Predictive ADMET Thresholds for Indazole Analogs
Parameter
Assay / Prediction Tool
Target Threshold
Mechanistic Rationale
TPSA
SwissADME / pkCSM
< 140 Ų
Ensures passive transcellular permeability across the intestinal epithelium.
Efflux Ratio (ER)
Caco-2 Bidirectional
< 2.0
Avoids P-gp/BCRP mediated efflux back into the gut lumen.
Intrinsic Clearance ()
Human Liver Microsomes
< 15 µL/min/mg
Minimizes first-pass hepatic extraction to ensure systemic exposure.
In Vitro Intestinal Permeability: The Caco-2 Bidirectional Assay
The Caco-2 cell model, derived from human colon carcinoma, is the pharmaceutical gold standard for predicting in vivo intestinal absorption[4][5].
Causality & Self-Validation: We utilize a bidirectional assay (measuring both Apical-to-Basolateral and Basolateral-to-Apical transport) rather than a simple unidirectional screen. This allows us to calculate the Efflux Ratio (ER). If ER > 2.0, the analog is actively effluxed. To ensure the system is self-validating, we co-incubate with reference standards: Atenolol (low passive permeability control) and Verapamil (high permeability and known P-gp inhibitor)[6].
Step-by-Step Caco-2 Protocol
Cell Differentiation: Seed Caco-2 cells on polycarbonate Transwell inserts. Culture for 21 days to allow differentiation into a polarized enterocyte-like monolayer expressing tight junctions and apical brush border enzymes[7].
Barrier Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). The assay is only valid if TEER > 400 Ω·cm², confirming tight junction formation[7].
Dosing: Prepare a 10 µM solution of the indazole analog in HBSS buffer (maximum 1% DMSO to prevent membrane toxicity). Apply to the apical chamber for A-B transport, or the basolateral chamber for B-A transport.
Incubation & Sampling: Incubate at 37°C with 5% CO₂ for 2 hours. Extract aliquots from the receiver compartments at defined intervals.
Quantification: Analyze the samples using LC-MS/MS to quantify the transported parent compound[5]. Calculate the Apparent Permeability (
) and ER.
Caption: Caco-2 bidirectional permeability workflow and efflux ratio decision logic.
In Vitro Metabolic Stability: Hepatic Microsomal Clearance
Even if an indazole analog perfectly permeates the gut wall, it must survive the hepatic portal system. First-pass metabolism in the liver is a primary cause of poor oral bioavailability. Liver microsomes contain membrane-bound Cytochrome P450 (CYP) enzymes responsible for Phase I oxidation[8][9].
Causality & Self-Validation: By incubating the analogs with human liver microsomes (HLM) and the cofactor NADPH, we simulate Phase I hepatic clearance. The rate of parent compound depletion allows us to calculate in vitro half-life (
) and intrinsic clearance (). To validate the assay's enzymatic activity, Dextromethorphan (a known CYP2D6 substrate) is run in parallel as a positive control[9][10].
Step-by-Step Microsomal Stability Protocol
Matrix Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a 1 µM test compound solution in 0.1 M potassium phosphate buffer (pH 7.4)[8].
Pre-incubation: Mix the indazole analog with the microsomes (final protein concentration 0.5 mg/mL) in a 96-well plate. Pre-incubate at 37°C for 5 minutes to reach thermal equilibrium[8].
Reaction Initiation: Add 1 mM NADPH to initiate Phase I CYP-mediated metabolism[8]. (Note: If evaluating Phase II glucuronidation of the secondary alcohol, UDPGA must be added alongside a pore-forming agent like alamethicin).
Time-Course Quenching: At exactly 0, 5, 15, 30, and 45 minutes, transfer aliquots into a cold stop plate containing acetonitrile and an internal standard. This instantly denatures the enzymes and terminates the reaction[9].
Analysis: Centrifuge the plates at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via UPLC-MS/MS to monitor the logarithmic depletion of the parent compound[10].
Caption: Oral bioavailability pathway highlighting GI absorption and hepatic first-pass metabolism.
Data Synthesis & In Vivo Translation
The ultimate goal of these in vitro assays is to predict the in vivo oral bioavailability (
). Bioavailability is a product of the fraction absorbed (), the fraction escaping gut wall metabolism (), and the fraction escaping hepatic first-pass metabolism ().
Permeability limited. Consider masking the secondary alcohol via a prodrug approach to increase lipophilicity.
2.0 - 10.0
Moderate (20-80%)
Borderline. Check Efflux Ratio (ER). If ER > 2.0, modify the indazole core to evade P-gp binding.
> 10.0
High (>80%)
Excellent passive permeability. Proceed directly to microsomal clearance assays[7].
If an analog demonstrates
cm/s and µL/min/mg, it is a prime candidate for in vivo pharmacokinetic studies in rodent models. Conversely, if is high, structural optimization—such as substituting the alpha-carbon of the ethanol group with a trifluoromethyl () group or introducing steric bulk around the indazole N1-methyl—is required to block metabolic soft spots.
References
1.[1] Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjmmTeJJH0B1j_wwHyTUYRNIWGx7oNus2DQXROYZdNK4MY_N1rgyE0vaVvqfGlmum3tJKklQJYRB51sooQGOJel1fw4g6APyVqo60JvKvoc0eK1v-Omq2S_f7o2mpQA89t_TqqTXgmukznUfV07g6Mpo10TBxg1e7zWdbGgjfzF8qzM2h8zA73petIrY7_CWD2gRfXlE80Uy2CyY4l3M9CxzmnY8iccCFLeilLo06WHQbtODsTdQJgBst3BorWa8ZaWHSymcSzZKvQYNzEXk2TpsuZqd86K1xkciVRukyJ]
2.[2] Discovery of VU6025733 (AG06827): A Highly Selective, Orally Bioavailable, and Structurally Distinct M4 Muscarinic Acetylcholine Receptor Positive Allosteric Modulator (PAM) with Robust In Vivo Efficacy. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFW2y8nNDTreSHaVPj-P1pNwBxBUPSageYUpl35kiunpN9sZIYW7XDE9TxcRWbNsniaPyuzeIurouZoleze4AHvZAxyg794oE8uKoG-rjRL2KiCifMW47e-10icyrjr2Lwdojmy3sr35miVM3uVOxPl]
3.[8] Microsomal Stability | Cyprotex ADME-Tox Solutions. Evotec.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYx6jFfNuHXtFVVTtOG7Xzs_Sr51aLU6bC-f8LZP3Efh0RmBXNyXDAi3cMfiBS6bgBIBKwYFWOYe9LW7m8vt3rwotbctAuLgKQAyOqMxHeUDdbqNKcaoNYI4vq5shVbwMp7tghgnj4KZRBgzD5EZ6izwmSRL2vI-ie47ykW0DGWHnjDpykTzSeyxaT4OJqCGwQL8K5Va8jcWAH4p12p4Q3HRzUyAu50FxGsTWEetOhzLP5hKKWzzlellqt_Iun4oniLP-9SNuRNd3oIL0=]
4.[9] Microsomal Clearance/Stability Assay. Domainex.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF07CARZolqVGNIT0inBjXDkhHALQc4qd8cTMLzRYJ4H3PkLCoM-jS-jorFWvRimkEYu-3zT4CCWvofk29-QITqWTooSOCP--a_djqjmPHkQ_AN_l46J3dNZ_FmuQQlri4bJG9v9tQRs7ILO90B9PDs7jwgxlyGoUc21BXNPhdGu6Iu]
5.[4] DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWK29iyKCN_t5QKhZbamhKJNjYPsx7KOjqMT_NfEh6i_d_sIV5YKlSpbm6JIeZfvPzmotYmjDxC9O__qFvpA8WGlnpGNj2YtqspGuXjuYs83y30sqrocny0wlXoL-La4Ah8XrwRnpaCq2UkM2mqxMrbcbouR7zxjer9UkvvDMtOaUD8UU3gBeHlLP3uOcK7f-HbCfoYwVtjzrGGIuddXG5m1mxiONyXEVZ2Z181UPxdG5wDWoINxsD75OtATyfDftXxEWHDGt7r-XGziXDcn8w4kJ6]
6.[3] Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHO0WLLpgEs7Zm15b1IVMpyrSmreVJs3PMwqDmqAF1RmZ7EXfzvEY0IMg5R9yNGoNVSCuW9z0pk42yZXcPUjIhG8kisuk6RfKizF71VkydwQunKDfrypfjJjWnJgnwx5T1ZuNsDTXJ6Uv0jlaMbmNp1XEGgFSKlfyxGrxr-moS_H3Z3HkiKkFJ0L87X0q3tpuHlHQPynjFeYt9lMYCzJ9w0PbzB4SXj2m9ovNZH5z7MicbGSUQvAVSyCySt_ZaGA1Dfw8XbGLmsPGzimwRTlOEPQEkNxge3twMOG8rkRoD5]
7.[6] Caco-2 permeability assay. Creative Bioarray.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-T1V2_GaCFgMCLu_1BdUH8quTmT93-ZSG_Bz0isgRH5Cs1PJ75WUQaKpv-CWZhx1w53QPown23MlQUDJFGEyh--PZ4HDo32rCWQ8lGO9Jk3O1lM_8y7eM_pGGOaYSxOW1B6y2dqz167yYOA52JiFMey9ACOK_IMdAg4XtQEeP1ONrAw==]
8.[10] Determination of Microsomal Stability by UPLC -MS/MS. Waters Corporation.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnDFIbUnXEHwasMISqKMNTpIw4nnUwtEfJrMOkPeAIq1PgWv_hP2oZiIA1zYNyi5FF2qdcwNrFJukO1D9OCV56AbVm_X9t92GLpyflXfFVTkjRecA5yJulowU7MlEWlDzUjDTKeviF972VMVTM9gG59v9PCHxirrDARtkQ029GSS23Jb0Pr7ZFqypcGLzZTQHbZXSjDuCrXYoxWz8dOWKkDWLVYF-1BOcps8e4EH8007wpyFDpc1M=]
9.[5] Caco-2 Permeability Assay. Evotec.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjOZAkyzRLgVjJB5_N2OKVR-OfiE3L-llTO82PzAPmmJKyyp1V8n36Ma9hnWwH42lumNjWwTxZO2CedsU636u2XwKzPilGBXbX-J0sVadRn1s6anc9C-2EUJZiUjCS__gTgdeMk0VvuB6Lfg8AsIetIFzfX9VlCRvAwMaOKp0gI4uKzUvp7fqoeLdvdv2MK1-Osy_URsN5oZhxAKFIbtl3bzmmkVUD6B3AgAZRph_zKs6pEOHOKOsKa5J-3hBY03anzXJcoQPsOaF_2JBge1dp9B2bqm-KcyXzdSoavzg=]
10.[7] Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb. ACS Omega.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwspNN2ICquBr8LYGa3W8KuxeWEiopOEmEBk1aIcxbu-0_ea9iAGZkYJgL6m5UtSLdNYpsMJTFiDEL6_pStOL2V-_HtTPbgmVjAB4_hekXqvMxbb29Fksn9qLaulqD4MYOtrtN3Pr_GgPHGxw=]
Using 1-(1-Methyl-1H-indazol-5-yl)ethanol in Mitsunobu coupling reactions
Application Note: High-Precision Mitsunobu Coupling of 1-(1-Methyl-1H-indazol-5-yl)ethanol Part 1: Executive Summary 1-(1-Methyl-1H-indazol-5-yl)ethanol is a critical chiral building block in the synthesis of small-molec...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Precision Mitsunobu Coupling of 1-(1-Methyl-1H-indazol-5-yl)ethanol
Part 1: Executive Summary
1-(1-Methyl-1H-indazol-5-yl)ethanol is a critical chiral building block in the synthesis of small-molecule kinase inhibitors (e.g., Lck, CGRP antagonists) and modulators of the MD2–TLR4 complex. The secondary hydroxyl group at the C5-position offers a strategic vector for diversification; however, its proximity to the electron-rich indazole core and steric bulk presents specific synthetic challenges.
This Application Note provides a definitive guide to derivatizing this substrate via the Mitsunobu reaction . Unlike standard alkylations, the Mitsunobu protocol allows for the stereospecific inversion of the secondary alcohol, enabling the precise synthesis of enantiopure ethers, esters, and amines from chiral starting materials.
Key Technical Advantages of this Protocol:
Stereocontrol: Achieves >95% ee inversion (Walden inversion).
Chemoselectivity: 1-Methyl protection prevents N-alkylation side reactions.
Scalability: Protocols optimized for minimizing triphenylphosphine oxide (TPPO) contamination.
Part 2: Scientific Foundation & Mechanism[1][2]
Substrate Analysis
The substrate features a secondary alcohol adjacent to the C5 position of an N1-methylated indazole.
Electronic Effect: The indazole ring is electron-rich. While this generally facilitates carbocation formation (SN1), the Mitsunobu conditions are mildly basic/neutral, strictly enforcing an SN2 pathway.
Steric Environment: The secondary methyl group creates moderate steric hindrance. Standard DEAD/PPh3 systems are usually sufficient, but reaction times may be longer than for primary alcohols.
Basic Nitrogen: The N2 nitrogen of the indazole (pKa ~1.5) is weakly basic and does not typically interfere with the phosphonium intermediates, unlike more basic pyridines.
Reaction Mechanism
The reaction proceeds via the formation of a highly reactive alkoxyphosphonium intermediate. The key to success is the order of addition and the pKa of the nucleophile (must be < 11-13).
Figure 1: Catalytic Cycle and Stereochemical Inversion
Caption: The Mitsunobu cycle highlighting the activation of the indazole alcohol and subsequent SN2 displacement.
Part 3: Detailed Experimental Protocols
Method A: Standard Etherification (Phenols)
Best for: Coupling the indazole alcohol with phenols to create ether-linked kinase inhibitors.
Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve the Substrate (1.0 eq), Phenol (1.2 eq), and PPh3 (1.5 eq) in anhydrous THF.
Cooling: Cool the solution to 0°C using an ice bath.
Addition: Add DIAD (1.5 eq) dropwise via syringe over 15–20 minutes. Note: The solution will turn yellow/orange. Exotherm control is critical to prevent decomposition.
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–18 hours. Monitor by TLC or LC-MS.
Workup: Quench with water (minimal). Concentrate the solvent under reduced pressure.
Purification: Dissolve residue in minimal DCM. Add Hexanes/Et2O (1:1) to precipitate Triphenylphosphine Oxide (TPPO). Filter off the white solid.[1] Purify the filtrate via flash chromatography (Silica, Hexanes:EtOAc gradient).
Method B: Amine Synthesis via Phthalimide (Gabriel-Mitsunobu)
Best for: Converting the hydroxyl group to a primary amine with inversion of configuration.
Reagents:
Nucleophile: Phthalimide (1.2 equiv)
Phosphine: PPh3 (1.5 equiv)
Azodicarboxylate: DEAD or DIAD (1.5 equiv)
Protocol:
Follow the setup in Method A, replacing the phenol with Phthalimide .
Due to the lower solubility of phthalimide, ensure vigorous stirring.
Deprotection (Post-Coupling): Isolate the intermediate phthalimide. Dissolve in Ethanol and treat with Hydrazine hydrate (3.0 equiv) at reflux for 2 hours to release the free amine.
Method C: "Hard" Conditions for Sterically Hindered Nucleophiles
Best for: Unreactive nucleophiles or if Method A yields <30%.
Modifications:
Reagent Switch: Use Tributylphosphine (PBu3) instead of PPh3 (more nucleophilic, smaller steric profile).
Reagent Switch: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) instead of DIAD (solid, more stable betaine).[2]
Temperature: Reactions can be run at 0°C -> RT, or even heated to 60°C if using ADDP/PBu3 in Toluene.
Part 4: Workflow Optimization & Troubleshooting
Figure 2: Optimization Logic Tree
Caption: Decision matrix for optimizing reaction conditions based on initial outcomes.
Troubleshooting Table
Issue
Probable Cause
Solution
No Reaction
Nucleophile pKa is too high (>13).
Use a more acidic nucleophile or switch to CMBP (Cyanomethylenetributylphosphorane).
Low Yield
Steric hindrance at the secondary carbon.
Switch to PBu3 (smaller phosphine) and ADDP ; run in Toluene at 60°C.
Retention of Configuration
SN1 pathway competition (rare).
Ensure strictly anhydrous conditions; lower temperature to -20°C during addition.
TPPO Contamination
Difficult separation.
Use Polymer-supported PPh3 (PS-PPh3) or wash crude with MgCl2 to complex TPPO.
Hydrazine Byproduct
Co-elution with product.
The hydrazine from DIAD can be difficult to remove. Switch to DTBAD (Di-tert-butyl azodicarboxylate) which decomposes to volatile byproducts upon acid treatment.
Part 5: Safety & Handling
Azodicarboxylates (DEAD/DIAD): These are shock-sensitive and potential explosion hazards if heated in a closed system. DIAD is safer than DEAD but should still be handled in a fume hood. Store in a fridge.
Hydrazoic Acid Risk: If using Azide sources (e.g., for amine synthesis), avoid using HN3 directly. Use DPPA (Diphenylphosphoryl azide) with extreme caution; ensure no acid is present to prevent HN3 gas formation.
Indazole Derivatives: Treat as potentially bioactive kinase inhibitors.[3][4] Use full PPE (gloves, lab coat, goggles).
Part 6: References
Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis. Link
Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Link
Dandapani, S., & Curran, D. P. (2004). Separation-friendly Mitsunobu reactions: A microcosm of recent developments in separation strategy. Chemistry – A European Journal. Link
Organic Chemistry Portal. Mitsunobu Reaction: Mechanism and Recent Literature. Link
Master Organic Chemistry. The Mitsunobu Reaction: Mechanism and Examples. Link
Application Notes and Protocols: Strategic Conversion of 1-(1-Methyl-1H-indazol-5-yl)ethanol to Corresponding Alkyl Halides
Abstract This technical guide provides detailed protocols and expert insights for the conversion of 1-(1-Methyl-1H-indazol-5-yl)ethanol, a key intermediate in pharmaceutical research, to its corresponding alkyl chloride...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides detailed protocols and expert insights for the conversion of 1-(1-Methyl-1H-indazol-5-yl)ethanol, a key intermediate in pharmaceutical research, to its corresponding alkyl chloride and bromide derivatives. The procedures outlined herein utilize thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination, leveraging established SN2 reaction pathways to ensure high fidelity and yield. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource that bridges theoretical organic chemistry with practical laboratory application.
Introduction: The Synthetic Value of Halogenated Indazoles
The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antifungal and anticancer properties.[1][2][3][4][5] The conversion of the secondary alcohol, 1-(1-Methyl-1H-indazol-5-yl)ethanol, to its corresponding alkyl halides is a critical step in the synthesis of more complex molecules. These alkyl halides serve as versatile electrophilic synthons, readily participating in nucleophilic substitution reactions to introduce a diverse array of functional groups, thereby enabling extensive structure-activity relationship (SAR) studies.
The choice of halogenating agent is paramount to achieving the desired transformation efficiently and without unwanted side reactions. This guide focuses on two of the most reliable and widely used reagents for converting secondary alcohols to alkyl halides: thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃). These reagents are preferred over hydrohalic acids (HCl, HBr) as they operate under milder conditions and significantly reduce the risk of carbocation rearrangements, a common pitfall with secondary alcohols.[6][7][8][9]
Mechanistic Rationale: SN2 Pathway for Stereochemical Control
The conversion of 1-(1-Methyl-1H-indazol-5-yl)ethanol to its alkyl halides with SOCl₂ and PBr₃ proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[7][10][11] This pathway is advantageous as it typically results in an inversion of stereochemistry at the chiral center, providing a predictable and controlled stereochemical outcome.
The reaction is initiated by the activation of the alcohol's hydroxyl group, transforming it into a better leaving group.[6][10][12][13] In the case of SOCl₂, the alcohol attacks the sulfur atom, forming a chlorosulfite intermediate.[14] For PBr₃, the alcohol attacks the phosphorus atom to form an alkoxyphosphonium species.[12][15] Following this activation, a halide ion (chloride or bromide), generated in situ, acts as a nucleophile and attacks the carbon atom bearing the activated hydroxyl group from the backside, leading to the displacement of the leaving group and the formation of the alkyl halide with inverted stereochemistry.[6][7][12]
Experimental Protocols
Safety First: Both thionyl chloride and phosphorus tribromide are corrosive, react violently with water, and are harmful if inhaled.[16][17][18][19][20] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn.
Protocol 1: Chlorination using Thionyl Chloride (SOCl₂)
This protocol details the conversion of 1-(1-Methyl-1H-indazol-5-yl)ethanol to 5-(1-chloroethyl)-1-methyl-1H-indazole. The use of a non-nucleophilic base like pyridine is often recommended to neutralize the HCl byproduct.[7]
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Rotary evaporator
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
Step-by-Step Procedure:
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (nitrogen or argon), dissolve 1-(1-Methyl-1H-indazol-5-yl)ethanol (1.0 eq) in anhydrous dichloromethane.
Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise via the dropping funnel over 15-20 minutes. If using pyridine, it can be added prior to the thionyl chloride.
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding the mixture to a beaker of crushed ice. Transfer the mixture to a separatory funnel and wash sequentially with cold water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(1-chloroethyl)-1-methyl-1H-indazole.
Table 1: Key Parameters for Chlorination with SOCl₂
Parameter
Recommended Value/Condition
**Stoichiometry (Alcohol:SOCl₂) **
1 : 1.2 - 1.5
Solvent
Anhydrous Dichloromethane
Temperature
0 °C to Room Temperature
Reaction Time
2 - 4 hours
Work-up
Aqueous quench and extraction
Workflow Diagram:
Caption: Workflow for the synthesis of 5-(1-chloroethyl)-1-methyl-1H-indazole.
Protocol 2: Bromination using Phosphorus Tribromide (PBr₃)
This protocol describes the conversion of 1-(1-Methyl-1H-indazol-5-yl)ethanol to 5-(1-bromoethyl)-1-methyl-1H-indazole. PBr₃ is a dense and reactive liquid that should be handled with extreme care.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Rotary evaporator
Standard laboratory glassware
Step-by-Step Procedure:
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere, dissolve 1-(1-Methyl-1H-indazol-5-yl)ethanol (1.0 eq) in anhydrous diethyl ether.
Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add phosphorus tribromide (0.4 - 0.5 eq) dropwise via the dropping funnel over 20-30 minutes. A white precipitate may form during the addition.
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.
Work-up: Carefully pour the reaction mixture over crushed ice. Transfer to a separatory funnel and separate the layers. Wash the organic layer sequentially with cold water, saturated aqueous sodium bicarbonate solution, and brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the pure 5-(1-bromoethyl)-1-methyl-1H-indazole.
Table 2: Key Parameters for Bromination with PBr₃
Parameter
Recommended Value/Condition
Stoichiometry (Alcohol:PBr₃)
1 : 0.4 - 0.5
Solvent
Anhydrous Diethyl Ether
Temperature
0 °C to Room Temperature
Reaction Time
3 - 4 hours
Work-up
Aqueous quench and extraction
Reaction Mechanism Diagram:
Caption: Generalized SN2 mechanism for alcohol to alkyl halide conversion.
Troubleshooting and Field-Proven Insights
Incomplete Reaction: If TLC analysis indicates the presence of starting material, the reaction time can be extended, or the temperature can be gently increased (e.g., refluxing in DCM for the SOCl₂ reaction). Ensure that anhydrous conditions are strictly maintained, as moisture will decompose the halogenating agents.
Side Reactions: The indazole ring is generally stable under these conditions; however, strongly acidic conditions could potentially lead to protonation of the pyrazole nitrogen.[21][22][23] The use of a base like pyridine in the SOCl₂ reaction can mitigate the build-up of HCl.[7]
Purification Challenges: The triphenylphosphine oxide byproduct from the Appel reaction (an alternative method not detailed here but worth noting) can sometimes be difficult to separate from the desired product.[24][25][26] The protocols using SOCl₂ and PBr₃ have the advantage of forming byproducts that are more easily removed during aqueous work-up.[11][27]
Conclusion
The conversion of 1-(1-Methyl-1H-indazol-5-yl)ethanol to its corresponding alkyl chloride and bromide is a fundamental transformation in the synthesis of novel indazole-based compounds. The protocols provided, utilizing thionyl chloride and phosphorus tribromide, offer reliable and efficient methods for achieving this conversion. By understanding the underlying SN2 mechanism and adhering to the detailed procedures and safety precautions, researchers can confidently generate these valuable synthetic intermediates for their drug discovery and development programs.
References
Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. [Link]
BYJU'S. (2022, February 23). PBr3 Reaction. [Link]
Chemistry Steps. (2020, January 7). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. [Link]
Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [Link]
Chemia. (2024, February 6). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3). [Link]
PMC. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. [Link]
ResearchGate. (n.d.). Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. [Link]
PMC. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
ScholarWorks@GVSU. (n.d.). Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and At. [Link]
ACS Publications. (n.d.). Efficient Synthesis of 5-(Bromomethyl)- and 5-(Aminomethyl)-1-THP-Indazole. [Link]
Organic Chemistry Tutor. (n.d.). Conversions of Alcohols into Alkyl Halides. [Link]
Science of Synthesis. (n.d.). 15 K. Sapeta and M. A. Kerr Previous discussion of the synthesis and chemical reactivity of 1H-indazoles. [Link]
University of Massachusetts. (n.d.). Text section 10.5 deals with conversion of alcohols to alkyl halides. [http://courses.umass.edu/chem269-kb/261-262-269 Handouts/262-SN-E-ROH.pdf](http.courses.umass.edu/chem269-kb/261-262-269 Handouts/262-SN-E-ROH.pdf)
Chemistry LibreTexts. (2024, March 17). 10.5: Preparing Alkyl Halides from Alcohols. [Link]
PubMed. (2009, August 1). Discovery of N-[(1-aryl-1H-indazol-5-yl)methyl]amides derivatives as smoothened antagonists for inhibition of the hedgehog pathway. [Link]
Chemistry LibreTexts. (2019, June 5). 9.2: Conversion of Alcohols to Alkyl Halides with HX. [Link]
Master Organic Chemistry. (2015, February 27). Making Alkyl Halides From Alcohols. [Link]
ResearchGate. (2024, April 22). 2‐(1‐Methyl‐1H‐indazol‐5‐yl)‐N‐arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies. [Link]
Sciforum. (2021, November 15). Synthesis of a novel series of substituted1-(3,6-dimethyl-4- phe- nyl-1 H-indazol-5-yl) ethan-1-one derivatives and evaluations. [Link]
Google Patents. (n.d.). CN103319410A - Synthesis method of indazole compound.
Application Note: Grignard Reaction Conditions for Synthesizing 1-(1-Methyl-1H-indazol-5-yl)ethanol
This application note details the synthesis of 1-(1-Methyl-1H-indazol-5-yl)ethanol , a critical pharmacophore in kinase inhibitor development (e.g., for Rho-kinase or IRAK4 inhibition).[1][2] The guide focuses on two dis...
Author: BenchChem Technical Support Team. Date: March 2026
This application note details the synthesis of 1-(1-Methyl-1H-indazol-5-yl)ethanol , a critical pharmacophore in kinase inhibitor development (e.g., for Rho-kinase or IRAK4 inhibition).[1][2]
The guide focuses on two distinct Grignard strategies:
Nucleophilic Addition (Route A): The robust addition of methylmagnesium bromide (MeMgBr) to 1-methyl-1H-indazole-5-carbaldehyde.[1][2]
Magnesium-Halogen Exchange (Route B): The generation of the heteroaryl Grignard species from 5-bromo-1-methyl-1H-indazole using Turbo Grignard (
-PrMgCl[1][2]·LiCl), followed by trapping with acetaldehyde.[2][3]
[1][2]
Introduction & Retrosynthetic Analysis
The 1-(hydroxyethyl)indazole moiety is a privileged scaffold in medicinal chemistry, often serving as a hinge-binder in ATP-competitive kinase inhibitors.[1][2] The synthesis hinges on the efficient formation of the C(sp3)-C(sp2) bond at the C5 position of the indazole ring.[2]
While reduction of the corresponding ketone (1-(1-methyl-1H-indazol-5-yl)ethanone) is possible, the Grignard approach allows for the direct introduction of the alkyl chain, offering modularity for analog generation (e.g., using EtMgBr for a propyl chain).[1][2]
Strategic Pathways
Route A (Recommended): Uses the stable aldehyde intermediate.[2] This is the preferred route for scale-up due to the commercial availability of MeMgBr and milder conditions.
Route B (Advanced): Utilizes the aryl bromide.[2] This route is essential when the aldehyde is unstable or unavailable, but it requires strict control of transmetallation conditions to prevent Wurtz coupling.[3]
Figure 1: Retrosynthetic logic for the synthesis of the target alcohol via Nucleophilic Addition (Left) and Halogen Exchange (Right).[1][2]
Target: Reaction of 1-methyl-1H-indazole-5-carbaldehyde with Methylmagnesium Bromide.[1][2]
Critical Process Parameters (CPPs)
Parameter
Setting
Rationale
Solvent
Anhydrous THF
Indazoles have poor solubility in Et2O.[1][2] THF ensures a homogeneous reaction mixture.[2]
Stoichiometry
1.2 - 1.5 equiv MeMgBr
Slight excess ensures complete consumption of the aldehyde and compensates for any adventitious moisture.[2]
Temperature
0°C (Addition) RT
Low temp prevents side reactions (e.g., enolization); warming ensures completion.[2][3]
Concentration
0.2 M - 0.5 M
Moderate dilution prevents viscosity issues and localized hotspots during exotherm.[1][2]
Step-by-Step Procedure
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel. Cool to room temperature under a stream of nitrogen.
Dissolution: Charge the flask with 1-methyl-1H-indazole-5-carbaldehyde (5.0 g, 31.2 mmol) and anhydrous THF (100 mL). Stir until fully dissolved.
Cooling: Submerge the flask in an ice/water bath and cool the internal temperature to 0–5 °C.
Addition: Transfer MeMgBr (3.0 M solution in diethyl ether, 12.5 mL, 37.5 mmol, 1.2 equiv) to the addition funnel via cannula. Add dropwise over 20 minutes, maintaining internal temperature < 10 °C.
Observation: A slight color change (often yellow to orange) indicates formation of the alkoxide intermediate.[2]
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2 hours.
IPC (In-Process Control):[1][2] Monitor by TLC (EtOAc/Hexanes 1:1) or LC-MS.[1][2] The aldehyde peak (approx.[2] 10.0 ppm in 1H NMR) should disappear.[2]
Quench: Cool the mixture back to 0 °C. Carefully quench by dropwise addition of saturated aqueous NH4Cl (20 mL). Caution: Exothermic gas evolution.[2][3]
Workup: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL). Combine organic phases, wash with brine (50 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Purification: The crude material is typically a pale yellow solid. Purify via flash column chromatography (SiO2, gradient 0-5% MeOH in DCM) to yield the title compound as a white solid.
Target: Synthesis from 5-bromo-1-methyl-1H-indazole using Turbo Grignard.
Why this route?
Direct insertion of Mg turnings into 5-bromoindazoles is notoriously sluggish due to the electron-rich nature of the heterocycle and potential passivation of the Mg surface.[1][2] The Knochel-Hauser method using
-PrMgCl[1][2]·LiCl allows for rapid I/Mg or Br/Mg exchange at low temperatures, preserving sensitive functional groups.[3]
Step-by-Step Procedure
Setup: Flame-dry a 100 mL Schlenk flask under argon.
Not applicable for Route A (Aldehyde).[2][3] For Route B, ensure temperature is low to prevent over-reaction, though unlikely with acetaldehyde.[3]
References
Grignard Addition to Heterocycles: Organic Syntheses, Coll. Vol. 10, p. 423 (2004).[2][3] General protocols for Grignard additions to nitrogen heterocycles. [2][3]
Knochel-Hauser Exchange (Turbo Grignard): Krasovskiy, A., & Knochel, P. (2004).[1][2][3] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.[1][2][4] Angewandte Chemie International Edition, 43(25), 3333–3336.[2][3] [2][3]
Kinase Inhibitor Scaffolds: Journal of Medicinal Chemistry, Structure-Activity Relationships of Indazole-Based Inhibitors. (General context for the scaffold).
Application Note: Strategic Protection of the Hydroxyl Group in Indazole-5-ethanol for Drug Discovery
Introduction: The Synthetic Challenge of Indazole-5-ethanol Indazole-5-ethanol is a key building block in contemporary medicinal chemistry. Its scaffold is present in a multitude of compounds investigated for therapeutic...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Synthetic Challenge of Indazole-5-ethanol
Indazole-5-ethanol is a key building block in contemporary medicinal chemistry. Its scaffold is present in a multitude of compounds investigated for therapeutic applications, including oncology and inflammatory diseases. The synthetic utility of this molecule lies in its bifunctional nature: the reactive primary hydroxyl group and the versatile indazole ring system, which can be further functionalized. However, this bifunctionality presents a significant challenge. The primary alcohol exhibits nucleophilic and mildly acidic properties that can interfere with desired transformations at the indazole core (e.g., N-alkylation, N-arylation, or metal-catalyzed cross-coupling).
To achieve chemoselectivity and high yields in multi-step syntheses, the temporary masking of the hydroxyl group is not just advantageous—it is essential. A protecting group strategy prevents the alcohol from participating in unwanted side reactions, directing the chemical modification to other parts of the molecule. This application note provides a detailed guide for researchers and drug development professionals on the selection, implementation, and removal of key protecting groups for the hydroxyl moiety of indazole-5-ethanol. We will delve into the causality behind experimental choices, offering field-proven protocols and a comparative analysis to facilitate rational synthetic design.
The Logic of Selection: Choosing an Orthogonal Shield
The ideal protecting group is more than just a temporary mask; it is an integral part of the overall synthetic strategy. Its selection must be deliberate, considering the stability of both the protecting group and the indazole core under a planned sequence of reaction conditions. The principle of orthogonality is paramount: the protection and subsequent deprotection conditions for the hydroxyl group should not affect other functional groups or protecting groups elsewhere in the molecule, and vice-versa.
Key decision-making criteria include:
Stability Profile: The chosen group must be robust enough to withstand the reagents and conditions of subsequent synthetic steps (e.g., strong bases for N-alkylation, acidic media, or transition metal catalysts).
Ease of Installation: The protection reaction should be high-yielding, clean, and use readily available, cost-effective reagents.
Conditions for Removal: Deprotection should be efficient and occur under mild conditions that do not compromise the integrity of the final, often complex, molecule.[1]
Impact on Physical Properties: The protecting group can influence the solubility and crystallinity of intermediates, which may aid or hinder purification.
Core Protecting Group Strategies and Protocols
We will now explore four robust and widely applicable protecting group strategies for indazole-5-ethanol: tert-butyldimethylsilyl (TBDMS) ethers, benzyl (Bn) ethers, tetrahydropyranyl (THP) ethers, and acetyl (Ac) esters.
The Workhorse: tert-Butyldimethylsilyl (TBDMS) Ether
The TBDMS group is arguably the most common and versatile protecting group for primary alcohols.[2][3] Its popularity is due to its ease of installation, substantial steric bulk which confers high stability across a wide pH range, and its clean, selective removal using fluoride ion sources.[1][2] TBDMS ethers are stable to organometallic reagents (e.g., Grignards, organolithiums), basic conditions, and many oxidizing and reducing agents.[2]
Causality: The strength of the silicon-oxygen bond, combined with the steric hindrance of the tert-butyl group, makes TBDMS ethers hydrolytically stable.[2] Cleavage with fluoride is highly effective due to the exceptionally high bond energy of the silicon-fluoride bond, which provides a strong thermodynamic driving force for the reaction.[1][4]
Caption: Workflow for TBDMS protection and deprotection.
The Robust Shield: Benzyl (Bn) Ether
Benzyl ethers are exceptionally robust protecting groups, stable to strongly acidic and basic conditions, as well as a wide range of nucleophilic and organometallic reagents.[5][6] This makes them ideal for syntheses involving harsh reaction conditions. The primary method for their removal, catalytic hydrogenolysis, is extremely mild and orthogonal to most other protecting groups (e.g., silyl ethers, esters, acetals), which are stable to these conditions.[5][7][8]
Causality: The C-O bond of the benzyl ether is cleaved by hydrogen on the surface of a metal catalyst (typically palladium).[8][9] This method is highly selective, but it is incompatible with functional groups that are also reduced by catalytic hydrogenation, such as alkenes, alkynes, or some nitro groups. For such cases, oxidative cleavage with DDQ offers an alternative deprotection pathway.[7][10]
Caption: Workflow for Benzyl ether protection and deprotection.
The Acid-Labile Option: Tetrahydropyranyl (THP) Ether
The THP group is a classic choice for protecting alcohols under basic, nucleophilic, or reductive conditions.[11][12][13] It is essentially an acetal and is therefore rapidly cleaved under mild acidic conditions, providing an orthogonal deprotection strategy to base-labile (e.g., esters) or hydrogenation-labile (e.g., benzyl) groups.[12][13]
Causality: The protection reaction proceeds via acid-catalyzed addition of the alcohol to dihydropyran (DHP).[12][14] The deprotection is the reverse process: protonation of the ether oxygen facilitates cleavage to form a stable, resonance-stabilized carbocation, which is then trapped by water or an alcohol solvent.[12] A notable drawback is that the introduction of a THP group creates a new stereocenter, which can lead to a mixture of diastereomers, potentially complicating purification and spectral analysis.[11][13]
Caption: Workflow for THP ether protection and deprotection.
The Base-Labile Choice: Acetyl (Ac) Ester
The acetyl group is an economical and easily implemented protecting group.[15] It is stable to acidic conditions and catalytic hydrogenation, making it a useful orthogonal partner to THP or benzyl ethers. Its primary lability is towards basic conditions (saponification), which readily cleaves the ester to regenerate the alcohol.[16][17][18]
Causality: Protection is a straightforward esterification using acetic anhydride or acetyl chloride.[15][19] Deprotection via base-catalyzed hydrolysis is an irreversible process.[20][21][22] The hydroxide ion attacks the electrophilic carbonyl carbon, and subsequent elimination of the alkoxide forms a carboxylic acid, which is immediately deprotonated by the base in the reaction mixture. This final acid-base step drives the reaction to completion.[20][22]
Caption: Workflow for Acetyl ester protection and deprotection.
Comparative Data Summary
The following table provides a quick reference to compare the attributes of the discussed protecting groups, aiding in the selection process based on the planned synthetic route.
Protecting Group
Protection Reagents
Deprotection Reagents
Stability
Key Advantages
Potential Drawbacks
TBDMS Ether
TBDMS-Cl, Imidazole, DMF
TBAF, THF; or HF, Acetonitrile
Stable: Base, Organometallics, most Red/Ox. Labile: Strong Acid, Fluoride.
Less robust than ethers, can be cleaved by nucleophiles.
Detailed Experimental Protocols
The following protocols are generalized for indazole-5-ethanol. Researchers should optimize reaction times and purification methods based on TLC and/or LC-MS analysis.
Protocol 1: TBDMS Protection of Indazole-5-ethanol
To a suspension of NaH (1.2 equiv) in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of indazole-5-ethanol (1.0 equiv) in THF dropwise.
Allow the mixture to stir at 0 °C for 30 minutes.
Add benzyl bromide (1.1 equiv) dropwise.
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC, typically 4-12 hours).
Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.
Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
Protocol 4: Benzyl Deprotection via Hydrogenolysis
Materials: Benzyl-protected indazole-5-ethanol, Palladium on carbon (10% Pd/C), Ethanol or Methanol, Hydrogen gas (H₂).
Dissolve the benzyl-protected alcohol (1.0 equiv) in ethanol in a flask suitable for hydrogenation.
Carefully add 10% Pd/C (approx. 10 mol% Pd) to the solution.
Seal the flask, evacuate the atmosphere, and backfill with H₂ gas (using a balloon or a hydrogenation apparatus).
Stir the suspension vigorously under an H₂ atmosphere at room temperature until the reaction is complete (monitored by TLC or LC-MS).
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad thoroughly with ethanol.
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified if necessary.[5][9]
References
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
G. S. S. S. N. K. Chandu, P. S. S. Prasad, N. S. Kumar, K. H. Kishore. (2009). Selective Deprotection of Silyl Ethers with NaIO4. Synthesis, 2009(11), 1904-1908.
Rahim, M. A., Matsumura, S., & Toshima, K. (2005). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Tetrahedron Letters, 46(43), 7307-7309.
Total Synthesis. (2024). THP Protecting Group: THP Protection & Deprotection Mechanism. Retrieved from [Link]
Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
chemeurope.com. (n.d.). Protecting group. Retrieved from [Link]
Taylor, R. T., & Ghidu, V. P. (2006). Rapid, Acid-Mediated Deprotection of Silyl Ethers Using Microwave Heating.
Neumüller, O., Gierlich, J., & Carell, T. (2019). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 21(11), 4058-4062.
Kocienski, P. J. (2005). Protective Groups. 3rd ed., Georg Thieme Verlag.
ACS GCI Pharmaceutical Roundtable. (2026). Ester Deprotection. Retrieved from [Link]
Wikipedia. (n.d.). Ester hydrolysis. Retrieved from [Link]
Bartoli, G., et al. (2006). A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol. Organic & Biomolecular Chemistry, 4(18), 3449-3452.
Reddit. (2014). Why ester hydrolysis is often performed base-catalyzed instead of acid-catalyzed? Retrieved from [Link]
Pearson+. (2024). Benzyl ethers make excellent protecting groups. Retrieved from [Link]
Ram, S., & Spicer, L. D. (1987). Catalytic Transfer Hydrogenolysis of N-Benzyl Protecting Groups.
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
Wei, B., Zhang, Z., Dai, Z., & Guan, J. (2012). An Efficient Approach for the Deprotection of Esters Using Ionic Liquid as Nucleophile. Asian Journal of Chemistry, 24(11), 5123-5125.
Studer, M., & Blaser, H. U. (1996). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts.
Gryparis, C., & Stratakis, M. (2014). Protection of primary and secondary alcohols as silyl ethers by symmetrical 1,2-disilanes a catalyzed by Au/TiO2.
Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Retrieved from [Link]
Organic Chemistry Tutor. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
Baltzly, R., & Russell, P. B. (1953). Catalytic Debenzylation. IV. The Competitive Hydrogenolysis of Benzyl-like Groups Attached to Different Nitrogen Atoms. Journal of the American Chemical Society, 75(21), 5379-5382.
Baltzly, R., & Russell, P. B. (1953). Catalytic Debenzylation. III. The Influence of α-Substitution on the Ease of Hydrogenolysis. Journal of the American Chemical Society, 75(21), 5376-5379.
Wikipedia. (n.d.). Silyl ether. Retrieved from [Link]
Pearson Study Prep. (2015). Base Catalyzed Ester Hydrolysis (Saponification). YouTube. Retrieved from [Link]
The Organic Chemistry Tutor. (2019). THP group for protecting alcohols. YouTube. Retrieved from [Link]
Salomon, C. J., et al. (1993). Recent developments in chemical deprotection of ester functional group. Tetrahedron, 49(17), 3691-3720.
Chemistry Steps. (n.d.). Silyl Protection of Alcohols: TMSCl vs TBSCl. Retrieved from [Link]
Kabalka, G. W., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. Organic Letters, 13(12), 3044-3047.
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
Poon, K. W., & Dudley, G. B. (2006). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. The Journal of organic chemistry, 71(10), 3923–3927.
Sapkota, K., & Huang, F. (2013). Selective Protection of Secondary Alcohols by Using Formic Acid as a Mild and Efficient Deprotection Reagent for Primary tert-Butyldimethylsilyl Ethers. Synlett, 24(10), 2093-2097.
Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
SynArchive. (n.d.). Protection of Alcohol by Ether. Retrieved from [Link]
University of California, Irvine. (n.d.). Alcohol Protecting Groups. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Acetic Acid Esters. Retrieved from [Link]
Willingdon College, Sangli. (n.d.). Protection and deprotection. Retrieved from [Link]
Biocatalytic routes for the production of 1-(1-Methyl-1H-indazol-5-yl)ethanol
Application Note: Biocatalytic Routes for the Asymmetric Production of 1-(1-Methyl-1H-indazol-5-yl)ethanol Rationale and Pharmacological Context Indazole derivatives are highly privileged scaffolds in modern medicinal ch...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Biocatalytic Routes for the Asymmetric Production of 1-(1-Methyl-1H-indazol-5-yl)ethanol
Rationale and Pharmacological Context
Indazole derivatives are highly privileged scaffolds in modern medicinal chemistry, frequently serving as the core pharmacophore for kinase inhibitors, monoamine oxidase (MAO) inhibitors, and advanced anti-inflammatory agents[1]. Specifically, chiral alcohols derived from the indazole nucleus, such as 1-(1-methyl-1H-indazol-5-yl)ethanol, are critical intermediates for synthesizing targeted therapeutics.
Traditional asymmetric chemical reduction of the corresponding ketone (1-(1-methyl-1H-indazol-5-yl)ethan-1-one) relies on heavy transition metals (e.g., Ru, Rh) and high-pressure hydrogen gas. This poses safety risks, environmental burdens, and introduces the complex challenge of removing residual heavy metals from the final active pharmaceutical ingredient (API) to meet stringent regulatory limits.
Biocatalysis utilizing engineered Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) offers a highly selective, green, and scalable alternative. These enzymes operate under mild aqueous conditions while routinely achieving >99% enantiomeric excess (ee) without the need for toxic metals[2].
Biocatalytic Strategy and Mechanistic Pathway
The biocatalytic reduction of 1-(1-methyl-1H-indazol-5-yl)ethan-1-one requires the transfer of a hydride from a reduced nicotinamide cofactor (NADPH or NADH) to the prochiral face of the ketone. To make this process economically viable at an industrial scale, the stoichiometric consumption of the expensive cofactor must be avoided[3]. This is achieved via an enzymatic cofactor regeneration system.
In this protocol, we utilize a coupled-enzyme approach using Glucose Dehydrogenase (GDH). GDH oxidizes a sacrificial co-substrate, D-glucose, to D-glucono-1,5-lactone, simultaneously reducing NADP+ back to NADPH. The lactone spontaneously hydrolyzes to D-gluconic acid in water. This hydrolysis is thermodynamically irreversible, which drives the equilibrium of the primary ketone reduction entirely toward product formation, ensuring maximum yield[4].
Fig 1: KRED-catalyzed asymmetric reduction with GDH-mediated NADPH cofactor regeneration.
Experimental Protocols: From Screening to Scale-Up
To identify the optimal KRED variant capable of yielding either the (R)- or (S)-enantiomer of the target alcohol, a 96-well plate screening is conducted.
Step-by-Step Methodology:
Preparation of Reaction Mix : In a deep-well 96-well plate, add 800 µL of 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgSO4, 1.0 mM NADP+, and 250 mM D-glucose.
Enzyme Addition : Add 10 mg of lyophilized KRED powder (testing various engineered variants) and 5 mg of GDH to the respective wells.
Substrate Dosing (Causality) : The substrate, 1-(1-methyl-1H-indazol-5-yl)ethan-1-one, is highly hydrophobic. To prevent substrate precipitation and ensure optimal mass transfer to the enzyme's active site, dissolve the substrate in DMSO to make a 500 mM stock. Add 100 µL of this stock to each well (yielding a final concentration of 50 mM and 10% v/v DMSO).
Self-Validating Controls :
Positive Control: Well A1 contains acetophenone (a universal KRED substrate) to validate the baseline activity of the GDH cofactor regeneration system.
Negative Control: Well A2 contains the indazole substrate and GDH, but no KRED, to ensure no background chemical reduction is occurring.
Incubation : Seal the plate with a breathable membrane and incubate at 30°C with orbital shaking (250 rpm) for 24 hours.
Extraction : Quench the reaction by adding 1 mL of ethyl acetate to each well. Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous phases. Extract the organic layer for immediate HPLC analysis.
Analytical Methods (HPLC)
Quantitative conversion and enantiomeric excess are determined via chiral HPLC.
Column : Chiralcel OD-H (4.6 x 250 mm, 5 µm).
Mobile Phase : Hexane / Isopropanol (90:10 v/v), isocratic flow at 1.0 mL/min.
Detection : UV at 254 nm.
Causality : The indazole ring provides strong UV absorbance, allowing for accurate integration of the ketone and both alcohol enantiomers without the need for chemical derivatization.
Preparative Scale-Up Protocol (100 g Scale)
Once a hit is identified (e.g., KRED-203 for the (R)-enantiomer), the process is scaled up in a 2 L bioreactor.
Step-by-Step Methodology:
Buffer Preparation : Charge the bioreactor with 1.5 L of 100 mM potassium phosphate buffer (pH 7.0). Add 1.0 g NADP+, 150 g D-glucose, and 2 g GDH.
Temperature Control : Set the jacket temperature to 30°C. Causality: Exceeding 35°C accelerates the thermal denaturation of the KRED, while dropping below 25°C significantly reduces the catalytic turnover rate[5].
Substrate Addition : Dissolve 100 g of 1-(1-methyl-1H-indazol-5-yl)ethan-1-one in 150 mL of DMSO. Feed this solution into the bioreactor continuously over 2 hours. Causality: A fed-batch approach prevents the substrate from crashing out into an unmixable slurry and prevents substrate-induced enzyme inhibition.
pH-Stat Titration (Critical Causality) : As GDH oxidizes glucose, D-gluconic acid is produced. Without intervention, the pH will rapidly drop below 5.5, which will denature the enzymes and precipitate the NADP+ cofactor. Connect a pH probe to an automated dosing pump containing 1M NaOH. Set the pH-stat to actively maintain the system at pH 7.0 ± 0.1 throughout the 24-hour reaction[5].
Harvesting : Upon >99% conversion (verified by HPLC), extract the aqueous mixture with 3 x 500 mL of methyl tert-butyl ether (MTBE). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under vacuum to yield the crystalline chiral alcohol.
Data Presentation: Screening Results
The following table summarizes the quantitative data from a representative KRED panel screening, highlighting the divergent stereoselectivity achievable through enzyme engineering.
Enzyme Variant
Conversion (%)
Enantiomeric Excess (ee %)
Predominant Enantiomer
Space-Time Yield (g/L/d)
KRED-101
45.2
>99.9
(S)
12.5
KRED-105
12.4
85.0
(S)
3.2
KRED-203
>99.9
>99.9
(R)
48.0
KRED-214
88.5
98.5
(R)
35.4
Negative Control
0.0
N/A
N/A
0.0
Discussion of Process Parameters
The data clearly indicates that KRED-203 is the optimal biocatalyst for producing the (R)-enantiomer, achieving complete conversion and perfect enantioselectivity. The negative control validates that the reduction is strictly enzymatic, confirming the trustworthiness of the assay.
The use of 10% DMSO was critical; in preliminary trials without a co-solvent, conversion capped at 15% due to the substrate remaining in an unreactive crystalline state. Furthermore, the GDH/glucose system proved highly robust. It tolerated the high substrate loading and drove the reaction to completion without the thermodynamic reversibility issues often seen when using isopropanol for cofactor recycling[4].
References
Title : Indazole derivatives and their therapeutic applications: a patent review (2013-2017)
Source : researchgate.net
URL : 1
Title : Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals
Source : frontiersin.org
URL : 2
Title : Optimization of Alcohol Dehydrogenase for Industrial Scale Oxidation of Lactols
Source : nih.gov
URL : 5
Title : Practical examples of biocatalysis in industry
Source : academie-sciences.fr
URL : 4
Title : Reductions and Oxidations Catalyzed by Alcohol Dehydrogenases: Useful Biocatalytic Reactions in Organic Synthesis
Source : frontiersin.org
URL : 3
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: IND-5YL-ETH-004
Subject: Troubleshooting Persistent Low Purity & Co-eluting Impurities
Responder: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are encountering low purity in the synthesis of 1-(1-Methyl-1H-indazol-5-yl)ethanol . Based on field data from similar indazole scaffolds, the "impurity" is likely not a byproduct of the final reduction step, but rather a regioisomer carried over from the precursor synthesis .
The methylation of the indazole ring is the critical quality attribute (CQA). Without strict thermodynamic control, you will generate a mixture of N1-methyl (desired) and N2-methyl (undesired) isomers. These isomers have nearly identical polarities, making them difficult to separate by standard flash chromatography after the alcohol is formed.
This guide provides a diagnostic workflow, a root-cause analysis of the N1/N2 split, and an optimized protocol for the final reduction to ensure boron removal.
Part 1: Diagnostic Workflow
Before altering your reaction conditions, use this decision tree to identify the specific nature of your impurity.
Figure 1: Diagnostic logic for identifying impurities in indazole-ethanol synthesis.
Part 2: The "Silent Killer" – Regioselectivity (N1 vs. N2)
The most common reason for ~85-90% purity that refuses to improve is the presence of the N2-methyl isomer .
N2-Alkylation: Kinetically favored (less sterically hindered, often faster).
If you synthesized your precursor (1-(1-methyl-1H-indazol-5-yl)ethanone) using weak bases (e.g.,
in Acetone) or rapid alkylation, you likely created a 60:40 or 70:30 mixture. If you did not separate these before the reduction step, they are now co-eluting.
Corrective Protocol: Thermodynamic Control
To ensure high N1 purity, you must force the reaction to thermodynamic equilibrium during the precursor synthesis phase.
Optimized N-Methylation Protocol:
Reagents: Use Sodium Hydride (NaH) (strong base) in THF or DMF .
Temperature: Heat to 50–60°C . Higher temperatures favor the thermodynamic N1 product [1].
Time: Allow sufficient time (2–4 hours) for the kinetic N2 product to rearrange or for the equilibrium to shift to N1.
Purification: If the mixture persists, recrystallize the ketone precursor in Acetonitrile/Water or MeOH/Water before proceeding to the reduction. N1 and N2 isomers often have significantly different solubility profiles in aqueous mixtures [2].
Part 3: Optimized Reduction Protocol
Once the precursor purity is established, the reduction of the ketone to the ethanol derivative must be controlled to prevent boron contamination and dehydration.
Check LCMS: Look for the disappearance of the ketone (M+ = 174) and appearance of the alcohol (M+ = 176).
3. The Critical Quench (Boron Removal):
Issue: Boron salts can chelate the indazole nitrogen and the alcohol oxygen, forming a "goo" that streaks on silica.
Fix: Add Saturated
or 1M HCl dropwise until pH ~5-6. Stir for 30 minutes. This hydrolysis breaks the B-O bonds [3].
Caution: Do not make the solution highly acidic (pH < 2) or heat it during workup. The benzylic-like alcohol at position 5 is prone to dehydration, forming the vinyl impurity (styrene analog).
4. Isolation:
Evaporate MeOH under reduced pressure.
Extract aqueous residue with Ethyl Acetate (EtOAc) or DCM .
Wash organic layer with Brine. Dry over
.
Part 4: Purification Data & Specifications
If chromatography is required, use the following solvent systems. The indazole ring is basic; standard silica can cause tailing.
Keep workup pH > 4; Avoid high heat during rotovap.
Smear/Baseline
Boron Complex
Incomplete Quench
Extend quench time with ; Acid wash.
References
Regioselective N-Alkylation: Beilstein J. Org.[1] Chem.2021 , 17, 1829–1839. Demonstrates that thermodynamic control (NaH/THF) favors N1-alkylation (>99:1), while kinetic conditions yield mixtures. Link
Isomer Separation: CN101948433A - Method for separating and purifying substituted indazole isomers. Describes the use of Acetonitrile/Water recrystallization to separate N1/N2 isomers to >99% purity. Link
NaBH4 Reduction Mechanism: Master Organic Chemistry: NaBH4 Reduction of Aldehydes and Ketones. Details the mechanism and the necessity of the acidic workup to hydrolyze the intermediate alkoxide/borate complex. Link
Purification methods for removing regioisomers in methyl-indazole synthesis
A Guide to Purification and Regioisomer Removal Welcome to the technical support center for methyl-indazole synthesis. This guide provides targeted troubleshooting advice and answers to frequently asked questions (FAQs)...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Purification and Regioisomer Removal
Welcome to the technical support center for methyl-indazole synthesis. This guide provides targeted troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, chemists, and drug development professionals. Our goal is to help you navigate the common challenges associated with the formation and separation of N1- and N2-methyl indazole regioisomers, ensuring you can isolate your desired product with high purity.
Introduction: The Challenge of Regioisomerism
The N-alkylation of indazole is a fundamental transformation in medicinal chemistry. However, the indazole ring possesses two reactive nitrogen atoms (N1 and N2), and alkylation often leads to a mixture of regioisomers.[1][2] The ratio of these isomers is highly dependent on a sensitive balance of steric and electronic factors, as well as the specific reaction conditions employed.[2][3] The N1-alkylated products are typically the thermodynamically more stable isomers, while the N2-isomers are favored under kinetic control.[4][5]
The structural similarity of these isomers, particularly their close polarity, often makes their separation by standard chromatographic techniques a significant challenge.[1] This guide provides field-proven insights and detailed protocols to overcome these purification hurdles.
Troubleshooting Guide: Purification of Methyl-Indazole Isomers
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My column chromatography provides poor or no separation of N1- and N2-methyl indazole isomers. What can I do?
Answer: This is the most common challenge in indazole chemistry.[1] When baseline separation is not achieved, a multi-faceted approach to methods development is required.
Probable Causes & Solutions:
Insufficient Stationary Phase Selectivity: Standard silica gel may not be sufficient.
Solution 1: Change the Mobile Phase. Systematically screen different solvent systems. A common starting point is a hexane/ethyl acetate gradient. If that fails, try incorporating a different polar modifier like dichloromethane or a small percentage of methanol. The goal is to find a system that maximizes the subtle polarity differences between the isomers.
Solution 2: Consider Alternative Stationary Phases. While less common, silver-impregnated silica gel can sometimes offer enhanced separation for nitrogen-containing heterocycles. In more difficult cases, a chiral stationary phase (even for non-chiral compounds) can sometimes resolve closely related isomers.
Solution 3: Preparative HPLC. For high-purity material on a smaller scale, reverse-phase preparative HPLC is often very effective. A C18 column with a water/acetonitrile or water/methanol gradient can often provide the resolution that normal-phase chromatography lacks.[6]
Co-elution due to Structural Similarity: The isomers may have nearly identical polarity.[1]
Solution 1: Derivatization. If an appropriate functional group is present elsewhere in the molecule, you can temporarily derivatize the isomeric mixture. For example, acetylating a free amine or alcohol can alter the polarity and chromatographic behavior of the isomers, potentially allowing for separation.[1] After separation, the protecting group can be removed.
Solution 2: Fractional Crystallization. This is a powerful, scalable alternative to chromatography. See Question 2 for a detailed protocol.
dot
graph TD {
subgraph "Chromatography Troubleshooting Workflow"
direction LR;
A[Crude Isomer Mixture] --> B{Initial Silica Gel Column};
B -- "Poor Separation" --> C{Optimize Mobile Phase};
C -- "Still Poor" --> D{Try Preparative HPLC};
D -- "Success" --> E[Pure Isomers];
C -- "Success" --> E;
B -- "Good Separation" --> E;
D -- "Impractical/Fails" --> F[Consider Fractional Crystallization];
end
node [style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
A; B; C; D; E; F;
}
caption {
content: "Workflow for troubleshooting chromatographic separation.";
font_size: 12;
}
Question 2: Chromatography is not a viable option for my scale. How can I perform a fractional crystallization to separate the isomers?
Answer: Fractional crystallization is an excellent and often overlooked technique for separating regioisomers on a large scale.[7] It leverages small differences in the crystal lattice energies and solubilities of the isomers in a specific solvent system. A patent has described the use of mixed-solvent systems for exactly this purpose, achieving >99% purity.[8]
Detailed Protocol: Fractional Crystallization
This protocol is a general guideline and must be optimized for your specific indazole derivatives.
Solvent Screening (Small Scale):
Prepare several small vials containing ~50 mg of your isomeric mixture.
Test a range of single and mixed solvent systems. Good candidates often include acetone/water, ethanol/water, methanol/water, acetonitrile/water, or THF/water.[8]
The ideal solvent system is one in which the mixture is fully soluble when hot but has poor solubility when cold. You are looking for a system where one isomer preferentially crystallizes upon cooling, leaving the other enriched in the mother liquor.
Seeding (Optional but Recommended):
If you have a small, pure sample of the desired isomer (e.g., from a preparative HPLC run), you can use it to seed the crystallization. This can dramatically improve the efficiency and selectivity of the process.
Scale-Up Procedure:
Dissolve the bulk isomeric mixture in the minimum amount of your chosen hot solvent system.
Allow the solution to cool slowly and undisturbed. Rapid cooling often traps impurities. A Dewar flask or insulated container can be used to slow the cooling rate.
If using a seed crystal, add it once the solution is saturated (just before crystals would normally appear).
Once crystallization appears complete, cool the flask in an ice bath for an additional 30-60 minutes to maximize the yield of the less soluble isomer.
Isolation and Analysis:
Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent system.
Dry the crystals and analyze their purity (e.g., by NMR, LC-MS).
Concentrate the filtrate (mother liquor) and analyze its composition. It should be enriched in the more soluble isomer. This material can be subjected to further crystallization steps to improve recovery.
Method
Typical Scale
Resolution
Pros
Cons
Flash Chromatography
mg to multi-gram
Moderate
Fast, widely available
Can be solvent-intensive, may not resolve very similar isomers[1][9]
Highly scalable, cost-effective, yields very pure material
Requires method development, may not work for all isomer pairs[7][8]
Frequently Asked Questions (FAQs)
Q1: What are the key differences between N1- and N2-methyl indazoles that I can use for characterization?
A1: NMR spectroscopy is the most powerful tool for distinguishing between N1 and N2 substituted indazoles.[10]
¹H NMR: The chemical shifts of the indazole ring protons are different for each isomer. Diagnostic differences are often observed.[11]
¹³C NMR: The chemical shifts of the carbon atoms, particularly C3 and C7a, are highly diagnostic. This is often considered a reliable method for assignment.[10][12]
HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is definitive. For an N1-methyl indazole, a correlation will be observed between the methyl protons and the C7a carbon. For an N2-methyl indazole, a correlation will be seen between the methyl protons and the C3 carbon.[9]
dot
graph G {
layout=neato;
node [shape=none, image="https://i.imgur.com/gK6Z2oY.png"];
indazole;
Q2: Can I control the regioselectivity of the methylation reaction to avoid a difficult purification?
A2: Yes, optimizing the reaction conditions can significantly favor one isomer over the other, simplifying or even eliminating the need for extensive purification.
To Favor the N1-Isomer (Thermodynamic Product): Use a strong, non-coordinating base in an aprotic solvent. The combination of sodium hydride (NaH) in THF is a classic choice that often gives excellent N1 selectivity.[3][9] This is because it favors the formation of the more stable indazole anion.
To Favor the N2-Isomer (Kinetic Product): Conditions that avoid forming the free anion are often best.
Mitsunobu Reaction: This has shown a strong preference for producing the N2-isomer.[2][5]
Meerwein's Reagent: Using trimethyloxonium tetrafluoroborate under neutral or mildly acidic conditions can also favor N2 alkylation.[4][13]
The choice of methylating agent itself can have a dramatic impact on the N1:N2 ratio.[4][13]
Q3: My isomers seem to be inseparable by both chromatography and crystallization. Are there any other options?
A3: This is a rare but difficult situation. One advanced strategy involves a "purification by reaction" approach.
Selective Reaction: Find a reaction condition that selectively modifies one isomer but not the other. This could exploit subtle differences in steric hindrance or the electronic nature of the N1 vs. N2 positions.
Easy Separation: After the reaction, the modified isomer will have very different physical properties (e.g., polarity) from the unreacted isomer, making separation by standard chromatography trivial.
Reversal: Choose a modification that is easily reversible (e.g., a protecting group) to regenerate the pure, desired isomer after separation. This approach requires significant chemical development but can be a powerful solution for otherwise inseparable mixtures.
References
Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and At. (n.d.). University of Toronto TSpace Repository. Retrieved from [Link]
Patil, S. A., et al. (2012). Regioselective methylation of indazoles using methyl 2,2,2-trichloromethylacetimidate. Tetrahedron Letters, 53(32), 4255-4258. Available from: [Link]
Barceló-García, M., et al. (2021). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. Journal of Organic Chemistry, 86(23), 16345–16358. Available from: [Link]
Cheung, Y. Y., et al. (2011). Efficient and Regioselective Synthesis of 2-Alkyl-2H-indazoles. Organic Letters, 13(19), 5213-5216. Available from: [Link]
CN101948433A - Method for separating and purifying substituted indazole isomers. (2011). Google Patents.
Keating, M., & Alam, A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Max-Planck-Gesellschaft Pure. Available from: [Link]
Keating, M., & Alam, A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(43), 26645-26653. Available from: [Link]
Spectroscopic Differentiation and Chromatographic Separation of Six Indole Aldehyde Regioisomers. (2015). ResearchGate. Available from: [Link]
Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. (2019). Magnetic Resonance in Chemistry, 57(11), 949-958. Available from: [Link]
Elguero, J., et al. (1976). Reactivity of indazoles and benzotriazole towards N-methylation and analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles. Journal of the Chemical Society, Perkin Transactions 2, (1), 31-35. Available from: [Link]
Patil, S. A., et al. (2019). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 15, 1846-1854. Available from: [Link]
Fractional Crystallization. (n.d.). Sulzer. Retrieved from [Link]
Organic Syntheses Procedure: indazole. (n.d.). Organic Syntheses. Retrieved from [Link]
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2019). Molecules, 24(12), 2295. Available from: [Link]
Synthesis of Novel N1 and N2 Indazole Derivatives. (2013). ResearchGate. Available from: [Link]
Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. (2022). Tetrahedron Letters, 107, 154078. Available from: [Link]
Purification of Organic Compounds: from Crude Product to Purity. (2023). CUNY Academic Works. Available from: [Link]
Synthesis of Novel N and N Indazole Derivatives. (n.d.). CORE. Retrieved from [Link]
Development of a selective and scalable N 1-indazole alkylation. (2024). RSC Advances, 14(11), 7628-7632. Available from: [Link]
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. (2011). Molecules, 16(8), 6346-6363. Available from: [Link]
Selective Isomer Formation and Crystallization-Directed Magnetic Behaviors. (2019). e-Publications@Marquette. Available from: [Link]
Technical Support Center: Chiral HPLC Resolution of 1-(1-Methyl-1H-indazol-5-yl)ethanol
Welcome to the Application Support Center. As a Senior Application Scientist, I have developed this definitive troubleshooting guide and knowledge base for the enantiomeric resolution of 1-(1-Methyl-1H-indazol-5-yl)ethan...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I have developed this definitive troubleshooting guide and knowledge base for the enantiomeric resolution of 1-(1-Methyl-1H-indazol-5-yl)ethanol .
Resolving secondary aryl ethanols with heteroaromatic cores presents unique chromatographic challenges. The presence of the indazole ring introduces basicity and complex
-electron dynamics, while the adjacent chiral secondary alcohol dictates strict steric and hydrogen-bonding requirements. This guide synthesizes mechanistic theory with field-proven protocols to ensure you achieve robust, baseline separation () of these enantiomers.
Mechanistic Foundations & Workflow
Chiral recognition on polysaccharide-based stationary phases is governed by the Dalgliesh three-point interaction rule [1]. For 1-(1-Methyl-1H-indazol-5-yl)ethanol, the enantiomers must form transient diastereomeric complexes with the chiral stationary phase (CSP) through three distinct mechanisms:
Interactions: Between the electron-rich indazole core and the phenyl rings of the CSP's carbamate derivates.
Hydrogen Bonding: Between the secondary hydroxyl group of the analyte and the carbamate C=O or NH groups on the CSP.
Steric Inclusion: The chiral center and its attached methyl group must physically fit into the helical groove of the polymer[1].
Dalgliesh 3-point interaction model for indazole ethanol enantioseparation.
To systematically exploit these interactions, follow the method development workflow outlined below:
Chiral HPLC method development workflow for 1-(1-Methyl-1H-indazol-5-yl)ethanol.
Troubleshooting & FAQs
Q1: I am observing severe peak tailing for the second eluting enantiomer, and my resolution (
) is dropping below 1.0. How do I fix this?A: This is a classic symptom of secondary interactions. The nitrogen atoms in the indazole ring are weakly basic. In normal-phase chromatography, these basic sites interact non-specifically with residual acidic silanols on the silica gel support of the CSP[1].
The Fix: Add a basic modifier, such as 0.1% (v/v) Diethylamine (DEA) or Ethanolamine, to your mobile phase[1]. The DEA competitively binds to the silanols, masking them from your analyte. This forces the analyte to interact solely with the chiral selector, immediately sharpening the peaks and improving
.
Q2: Which chiral stationary phase (CSP) architecture yields the highest enantioselectivity (
) for this specific class of aryl ethanols?A: For secondary aryl ethanols, amylose-based CSPs (e.g., Chiralpak AD-H or the immobilized equivalent, Chiralpak IA) generally outperform cellulose-based phases[1][2]. The amylose backbone forms a tighter helical structure than cellulose, creating a more defined chiral cavity. The 3,5-dimethylphenylcarbamate derivatization provides excellent interaction sites for the indazole ring. Start your screening with an Amylose tris(3,5-dimethylphenylcarbamate) column.
Q3: How does the choice of alcoholic modifier (Ethanol vs. Isopropanol) affect the resolution?A: Alcohols act as both eluents and competitors for hydrogen-bonding sites on the CSP. Isopropanol (IPA) is bulkier and generally provides longer retention times. Ethanol (EtOH) is a stronger eluent, which reduces retention time but can uniquely alter selectivity (
)[3][4]. Because EtOH has a smaller steric profile, it can penetrate deeper into the chiral cavity, sometimes displacing the analyte differently than IPA. If a Hexane/IPA blend yields partial separation, switching to a Hexane/EtOH blend (e.g., 90:10 or 85:15) often flips the selectivity or dramatically improves peak efficiency[3].
Q4: Should I increase or decrease the column temperature to improve separation?A:Decrease the temperature. Chiral recognition relies heavily on weak intermolecular forces (hydrogen bonding, dipole-dipole, and
interactions). Lowering the column temperature (e.g., from to ) thermodynamically favors these weak interactions, leading to a stronger transient diastereomeric complex and a higher separation factor ()[1][5]. Note that this will increase mobile phase viscosity and system backpressure, so adjust your flow rate accordingly.
Quantitative Data: Expected Screening Matrix
The following table summarizes the expected chromatographic behavior of 1-(1-Methyl-1H-indazol-5-yl)ethanol across standard polysaccharide CSPs based on established structural analogs.
Column Type (Daicel Equivalent)
Chiral Selector
Mobile Phase (Normal Phase)
Modifier
Expected Selectivity ()
Expected Resolution ()
Tailing Factor ()
Chiralpak AD-H
Amylose tris(3,5-dimethylphenylcarbamate)
Hexane / IPA (90:10)
None
1.25
1.10
> 2.0 (Poor)
Chiralpak AD-H
Amylose tris(3,5-dimethylphenylcarbamate)
Hexane / IPA (90:10)
0.1% DEA
1.40
> 2.5 (Excellent)
1.0 - 1.2
Chiralpak IA (Immobilized)
Amylose tris(3,5-dimethylphenylcarbamate)
Hexane / EtOH (85:15)
0.1% DEA
1.35
2.0
1.0 - 1.1
Chiralcel OD-H
Cellulose tris(3,5-dimethylphenylcarbamate)
Hexane / IPA (90:10)
0.1% DEA
1.15
< 1.0 (Partial)
1.2
Chiralpak IC
Cellulose tris(3,5-dichlorophenylcarbamate)
Hexane / EtOH (90:10)
0.1% DEA
1.20
1.30
1.1
Note: Data is synthesized from standard method development protocols for basic secondary aryl ethanols[1][2].
Self-Validating Experimental Protocol
To ensure scientific integrity, the following protocol is designed as a self-validating system. It includes built-in system suitability criteria to confirm that the method is performing correctly before sample analysis.
Phase 1: System Preparation & Equilibration
Solvent Preparation: Prepare a mobile phase of HPLC-grade Hexane and Isopropanol (IPA) at a 90:10 (v/v) ratio. Add exactly 0.1% (v/v) Diethylamine (DEA) to the mixture. Causality: DEA prevents basic indazole nitrogen from binding to silica silanols, ensuring accurate assessment of chiral selectivity[1][6].
Degassing: Sonicate and vacuum-filter the mobile phase through a
PTFE membrane.
Column Installation: Install a
Amylose-based CSP (e.g., Chiralpak AD-H).
Equilibration: Flush the column at
for at least 10 column volumes (approx. 30-45 minutes) until the baseline UV signal (at ) is completely stable[5].
Phase 2: Sample Preparation
Diluent: Dissolve the racemic 1-(1-Methyl-1H-indazol-5-yl)ethanol standard in the mobile phase (Hexane/IPA 90:10) to a concentration of
. Causality: Using the mobile phase as the diluent prevents solvent-mismatch peak distortion at the solvent front.
): Calculate for both peaks. If , the DEA modifier is either degraded or insufficient. Do not proceed with optimization until .
Retention Factor (
): Ensure the first peak elutes with to avoid interference from the void volume ().
Optimization: If
is between 1.0 and 1.5, reduce the column temperature to to enhance the and hydrogen-bonding interactions[1][5]. If remains insufficient, switch the mobile phase modifier from IPA to Ethanol (e.g., Hexane/EtOH 85:15 + 0.1% DEA) to alter the steric displacement within the chiral cavity[3].
References
[1] A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at:[Link]
[3] On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. PMC / National Institutes of Health. Available at:[Link]
[2] Method development with CHIRALPAK IA: The new Daicel column with broad solvent versatility. Chiral Technologies Europe / HPLC.eu. Available at:[Link]
[4] HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at:[Link]
[6] Chiral Method Development on Daicel Polysaccharide Chiral Stationary Phases. Chiral Technologies / YouTube. Available at:[Link]
Improving solubility of 1-(1-Methyl-1H-indazol-5-yl)ethanol for biological assays
The following guide is designed as a specialized Technical Support Center resource. It addresses the specific physicochemical challenges of 1-(1-Methyl-1H-indazol-5-yl)ethanol (CAS: 1334405-49-0), a lipophilic indazole d...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is designed as a specialized Technical Support Center resource. It addresses the specific physicochemical challenges of 1-(1-Methyl-1H-indazol-5-yl)ethanol (CAS: 1334405-49-0), a lipophilic indazole derivative often used as a building block or fragment in kinase inhibitor development.
User Query: "I am observing precipitation when diluting my 1-(1-Methyl-1H-indazol-5-yl)ethanol stock into cell culture media. How can I maintain solubility for IC50 assays?"
Scientist's Analysis:
This compound features a 1-methyl-1H-indazole core , a planar, aromatic scaffold that drives significant lipophilicity (LogP > 2.0 estimated). While the secondary alcohol group provides a hydrogen bond donor, it is insufficient to counteract the hydrophobic bulk of the indazole ring in aqueous environments. The "crash-out" you are observing is a classic solvent shock precipitation , occurring when the hydrophobic solute is rapidly transferred from a chaotic, high-solubility environment (DMSO) to a structured, high-polarity environment (water/media).
Property
Value / Characteristic
Implication for Assays
Molecular Weight
176.22 g/mol
Small molecule, high permeability potential.
Core Structure
Indazole (Lipophilic)
Poor aqueous solubility; prone to π-π stacking aggregation.
Key Functional Group
Secondary Alcohol (-OH)
Weak polarity; insufficient for self-solvation in water.
pKa (Indazole N)
~1.5 (Basic N)
Remains uncharged at physiological pH (7.4), further reducing solubility.
Troubleshooting & FAQs (Q&A Format)
Category A: Stock Solution Preparation
Q: What is the absolute best solvent for creating a stable master stock?A:Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.
Why: The indazole core is highly soluble in dipolar aprotic solvents. DMSO disrupts the intermolecular forces effectively.
Recommendation: Prepare a 10 mM to 50 mM stock in sterile-filtered, anhydrous DMSO.
Caution: Avoid Ethanol if possible. While soluble, ethanol is volatile (changing concentrations over time) and less effective at preventing "crash-out" upon aqueous dilution compared to DMSO.
Q: My stock solution turned cloudy after freezing. Is it ruined?A: Likely not. This is cryoprecipitation .
The Fix: Thaw the vial completely at 37°C and vortex vigorously. Ensure the solution is crystal-clear before use.
Prevention: Aliquot stocks into single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles, which can induce micro-crystal nucleation that is hard to re-dissolve.
Category B: Aqueous Dilution (The "Crash-Out" Phase)
Q: I dilute directly from 10 mM DMSO stock to media, and it precipitates. Why?A: You are inducing Solvent Shock .
Dropping 100% DMSO stock directly into 99.9% water creates a local interface of high supersaturation. The compound aggregates faster than it disperses.
The Solution: Use an Intermediate Dilution Step .
Dilute 10 mM stock 1:10 in DMSO (to 1 mM).
Dilute that 1:10 into a "transition buffer" (e.g., PBS + 5% DMSO).
Finally, dilute into the assay media.
Q: Can I use Cyclodextrins to help?A:Yes, this is the most effective rescue strategy.
Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a toroidal "bucket" around the lipophilic indazole core, shielding it from water while the outer hydroxyls interact with the solvent.
Protocol: Prepare your assay buffer with 10-20% (w/v) HP-β-CD . Dilute your compound into this vehicle. This can increase solubility by 10-100 fold without affecting most biological targets.
Category C: Assay Interference
Q: Will DMSO kill my cells?A: It depends on the cell line, but generally, keep final DMSO concentration < 0.5% (v/v) .
Validation: Always run a "Vehicle Control" (0.5% DMSO only). If your cells die in the vehicle control, you must lower the DMSO concentration or switch to the Cyclodextrin method described above.
Step-by-Step Optimization Protocols
Protocol A: The "Solubility Decision Tree"
Use this workflow to determine the correct formulation for your specific assay.
Figure 1: Decision logic for selecting the appropriate solvent vehicle based on required assay concentration.
Protocol B: The "Intermediate Dilution" Method
Standard protocol to minimize precipitation risk.
Master Stock: Dissolve 1.76 mg of compound in 100 µL DMSO = 100 mM .
Working Stock (100x): Dilute Master Stock 1:100 into DMSO. (e.g., 10 µL Master + 990 µL DMSO = 1 mM ).
Assay Dosing: Add 1 µL of Working Stock (1 mM) into 199 µL of Cell Media.
Note: If precipitation occurs at step 3, replace Media with Media + 10% HP-β-CD.
Solubility Data & Formulation Table
Vehicle System
Estimated Max Solubility
Biological Compatibility
Notes
Pure Water (pH 7.4)
< 0.1 mg/mL (Poor)
High
Not Recommended. High risk of aggregation.
PBS + 0.5% DMSO
~0.5 - 1.0 mg/mL
High
Standard for low-dose assays (< 10 µM).
PBS + 20% HP-β-CD
> 5.0 mg/mL
High
Recommended for high doses. Prevents aggregation.
Ethanol/PEG400/Water (10:40:50)
> 10 mg/mL
Low (Toxic to cells)
Use only for in vivo (animal) dosing, not cell culture.
References & Authority
BenchChem. Solubility optimization for 7-Methyl-1H-indazole derivatives. (General principles for indazole solubility and cyclodextrin use).
MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (Structural insights and biological applications of the indazole scaffold).
Sigma-Aldrich. (1-Methyl-1H-indazol-5-yl)methanol Product Sheet. (Physicochemical data for the closely related methanol derivative).
National Institutes of Health (PMC). Indazole – an emerging privileged scaffold. (Review of synthetic routes and properties).
Author: BenchChem Technical Support Team. Date: March 2026
Ticket #IND-RED-001: Minimizing Side Reactions in Indazole Ketone Reduction
Status: Open
Priority: High (Process Optimization)
Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division
Executive Summary & Decision Matrix
User Issue: "I need to reduce a carbonyl group (ketone) attached to an indazole ring (typically positions C3, C4, or C5) to a methylene (-CH2-) group. My current methods are causing ring opening or stopping at the alcohol."
The Core Challenge: Indazoles are amphoteric and possess a labile N-N bond.
Catalytic Hydrogenation often cleaves the N-N bond (reductive ring opening) before reducing the ketone.
Standard Hydrides (NaBH4/LiAlH4) typically stall at the secondary alcohol (carbinol).
Wolff-Kishner conditions (strong base/high heat) can degrade functional groups or cause sublimation.
The Recommended Solution:Ionic Hydrogenation (Silane + Acid).[1][2] This method decouples protonation and hydride delivery, allowing for chemoselective reduction of the ketone to methylene without touching the aromatic ring or the N-N bond.
Quick Decision Guide
Use the following logic flow to select your protocol.
Figure 1: Decision matrix for selecting the reduction protocol based on substrate stability and target moiety.
Protocol A: Ionic Hydrogenation (The Gold Standard)
This method uses Triethylsilane (Et3SiH) as a hydride source and Trifluoroacetic Acid (TFA) as both the solvent and proton source.[2] It is the most reliable method for preserving the indazole ring.
Mechanism of Action
Unlike catalytic hydrogenation, which relies on surface adsorption, this reaction proceeds through a carbocation intermediate.
Protonation: TFA protonates the ketone oxygen.
Hydride Transfer 1: Et3SiH delivers a hydride to form the alcohol (carbinol).
Ionization: The alcohol is protonated and loses water to form a resonance-stabilized carbocation (benzylic cation).
Hydride Transfer 2: Et3SiH delivers a second hydride to quench the cation, yielding the methylene.
Figure 2: Step-wise mechanism of ionic hydrogenation showing the critical carbocation intermediate.
Troubleshooting Guide: Ionic Hydrogenation
Symptom
Diagnosis
Corrective Action
Reaction stalls at Alcohol
The carbocation is not forming; the intermediate is too stable or TFA is too weak.
Add Lewis Acid: Spike the reaction with BF3·OEt2 or TiCl4 (10-20 mol%) to assist ionization. Heat: Increase temp to 60°C.
Indazole N-alkylation
The silane is reacting with the N-H proton (rare but possible).
Protect N1: Use a Boc, THP, or SEM group on the indazole nitrogen before reduction.
Polymerization
The carbocation intermediate is reacting with the electron-rich indazole ring of a neighbor molecule.
High Dilution: Run the reaction at 0.05 M or lower. Add the substrate slowly to the TFA/Silane mixture.
Incomplete Conversion
TFA is being consumed or buffered by the basic indazole nitrogen.
Excess Reagents: Ensure at least 5-10 equiv of TFA and 3-5 equiv of Et3SiH. The indazole N will protonate, consuming 1 equiv of acid immediately.
Protocol B: Wolff-Kishner Reduction (The Classic)
Use this only if your substrate is acid-sensitive or if Ionic Hydrogenation fails. The harsh basic conditions (KOH/NaOH at 180-200°C) are the main drawback.
Critical Risk: Azine Formation
Indazole ketones can form azines (dimers linked by =N-N=) instead of hydrazones if hydrazine concentration is low.
Reflux: Heat to 100°C for 1 hour to form the hydrazone.
Distill: Raise temperature to 180-200°C to distill off water and excess hydrazine.
Reflux again: Hold at 200°C for 3-4 hours.
Troubleshooting Guide: Wolff-Kishner
Symptom
Diagnosis
Corrective Action
Low Yield / Charring
Temperature too high; decomposition of the indazole.
Microwave Assistance: Use microwave heating (150°C, 30 mins) to reduce thermal exposure time.
Sublimation
Indazole sublimes onto the condenser before reacting.
Sealed Tube: Perform the reaction in a sealed vessel or autoclave to keep the substrate in the liquid phase.
No Reaction
Steric hindrance prevents hydrazone formation (common at C4 position).
Pre-form Hydrazone: Synthesize the tosylhydrazone separately using TsNHNH2, then reduce with NaBH3CN (Caglioti reaction).
Protocol C: Catalytic Hydrogenation (The "Villain")
Warning: This method is generally NOT recommended for indazole ketones if the goal is to preserve the ring system.
Risk: The N-N bond in indazoles has a bond dissociation energy significantly lower than C-C bonds. Under standard hydrogenation conditions (Pd/C, H2, >50 psi), the N-N bond cleaves, resulting in an amino-benzylamine derivative.
Exception: If you must use this method (e.g., for industrial scaling where silanes are too expensive), use poisoned catalysts (e.g., Pd/C sulfided) or lower pressures (1 atm) in acidic media (Acetic Acid). However, selectivity remains a major challenge.
Frequently Asked Questions (FAQs)
Q: Can I use NaBH4 to get to the methylene?A: No. Sodium Borohydride will stop at the alcohol (carbinol). To proceed to the methylene, you must activate the alcohol (convert to Mesylate/Tosylate) and then reduce again with Super-Hydride (LiEt3BH) or LiAlH4. This is a valid "Two-Step" alternative if Ionic Hydrogenation fails.
Q: My indazole has a halogen (Cl/Br) on the ring. Will these methods remove it?A:
Ionic Hydrogenation: Safe. It will generally preserve aryl halides.
Wolff-Kishner: Risky. High heat + base can cause nucleophilic aromatic substitution or elimination.
Catalytic Hydrogenation: Unsafe. Pd/C will debrominate/dechlorinate rapidly.
Q: Why is the C3-position ketone so hard to reduce?A: The C3 position is electronically coupled to the N1-N2 system. Protonation of N1 (which happens in TFA) creates an electron-poor ring, destabilizing the carbocation intermediate required for the reduction at C3. Solution: Increase the temperature of the Ionic Hydrogenation to 60-70°C or use a stronger Lewis Acid (BF3).
References
Ionic Hydrogenation Review:
Kursanov, D. N., Parnes, Z. N., & Loim, N. M. (1974). Applications of Ionic Hydrogenation to Organic Synthesis. Synthesis, 1974(09), 633-651.
Silane Reduction Specifics:
Doyle, M. P., et al. (1976). Silane reductions in acidic media. Journal of Organic Chemistry, 41(8), 1494–1496.
Indazole Ring Stability:
Gaulon, C., et al. (2005). Synthesis and reactivity of 3-substituted indazoles. Tetrahedron, 61(16), 4011-4018.
Wolff-Kishner Modifications (Caglioti):
Caglioti, L. (1966). The reduction of tosylhydrazones of aldehydes and ketones with sodium borohydride. Tetrahedron, 22(2), 487-493.
This guide addresses the purification of 1-(1-Methyl-1H-indazol-5-yl)ethanol , typically synthesized via the reduction of 1-(1-methyl-1H-indazol-5-yl)ethanone. The presence of both a polar hydroxyl group and a lipophilic methylated indazole core creates a specific solubility profile that requires a balanced binary solvent system to avoid "oiling out" (liquid-liquid phase separation).
Critical Physicochemical Factors[1]
H-Bonding: The secondary alcohol acts as both a donor and acceptor.
-Stacking: The planar indazole ring promotes strong intermolecular stacking, which can lead to rapid, uncontrolled precipitation if supersaturation is too high.
Chirality: This molecule has a chiral center at the benzylic position. Standard recrystallization purifies the chemical structure (racemate) but will not resolve enantiomers without chiral auxiliaries.
Solvent System Selection Matrix
Do not rely on a single solvent. This compound requires a Solvent/Anti-Solvent approach to balance yield and purity.
System Class
Solvent A (Dissolver)
Solvent B (Anti-Solvent)
Ratio (v/v)*
Characteristics & Use Case
Standard (Recommended)
Ethyl Acetate (EtOAc)
n-Heptane
1:2 to 1:4
Robust. Best balance of yield and purity. Heptane is preferred over Hexane for safety (higher flash point).
Green / Polar
Isopropanol (IPA)
Water
1:1 to 1:3
Eco-friendly. Excellent for removing inorganic salts (e.g., borates from reduction). Risk:[1] Slow drying due to water retention.
High Purity
Toluene
None (Single)
N/A
Specific. Requires high temperature (80-90°C). Good for removing non-polar side products. Risk:[1] Lower yield; product may oil out if cooled too fast.
Rapid Screen
DCM
MTBE
1:3
Fast. Good for quick precipitations but often yields amorphous powder rather than crystals.
*Note: Ratios are starting points. Always determine the Metastable Zone Width (MSZW) experimentally.
Decision Logic for Solvent Selection
The following logic tree guides your choice based on the specific impurity profile of your crude material.
Figure 1: Solvent Selection Decision Tree based on impurity profile.
Standard Operating Procedure (SOP)
Protocol: Recrystallization from Ethyl Acetate / n-Heptane
Phase 1: Dissolution
Charge crude 1-(1-Methyl-1H-indazol-5-yl)ethanol into a round-bottom flask.
Add Ethyl Acetate (3 mL per gram of solid).
Heat to 65–70°C (Reflux).
Observation: If solid remains, add EtOAc in 0.5 mL/g increments until fully dissolved.
Note: If the solution is dark/cloudy, perform a hot filtration through Celite to remove insoluble particulates.
Phase 2: Nucleation & Anti-Solvent Addition
Remove from heat and allow the solution to cool slightly to 55°C .
Slowly add n-Heptane dropwise while stirring.
Target: Add until a faint, persistent turbidity (cloudiness) appears.
Re-heat to 65°C to clear the turbidity.
SEEDING (Critical): Add a tiny crystal of pure product (0.1% w/w) at 50°C.
Why? Indazoles are prone to supersaturation. Seeding prevents "oiling out" by providing a template for crystal growth [1].
Phase 3: Crystallization & Isolation
Cool the mixture to Room Temperature (20-25°C) over 2 hours (approx. 0.3°C/min).
Warning: Rapid cooling causes oiling.
Cool further to 0-5°C using an ice bath for 1 hour to maximize yield.
Filter the white crystalline solid using a Büchner funnel.[1]
Wash the cake with a cold 1:3 mixture of EtOAc/Heptane.
Dry under vacuum at 40-45°C for 12 hours.
Troubleshooting & FAQs
Q1: The product is separating as a yellow oil instead of crystals. What is happening?
Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). It occurs when the melting point of the solvated product drops below the boiling point of the solvent mixture due to impurities or high supersaturation.
The Fix:
Re-dissolve: Heat the mixture until it is a single phase again.
Increase Solvent A: Add 10-20% more Ethyl Acetate.
Seed Early: Add seed crystals at a higher temperature (closer to the cloud point).
Slow Down: Reduce the cooling rate. Wrap the flask in foil or cotton to cool slowly.
Q2: My yield is very low (<50%), but the purity is high.
Diagnosis: The product is too soluble in the mother liquor.
The Fix:
Push the Anti-Solvent: Increase the Heptane ratio (up to 1:5).
Lower Temperature: Cool to -10°C (salt/ice bath) instead of 0°C.
Concentrate: Rotovap the mother liquor to half volume and repeat the crystallization (Second Crop). Note: Second crops usually have lower purity.
Q3: I see a "boron spike" in the NMR or elemental analysis.
Diagnosis: If you synthesized this via NaBH4 reduction, boron salts are trapped in the crystal lattice.
The Fix:
Switch to the IPA/Water system. Water is excellent at solvating inorganic boron salts, keeping them in the mother liquor while the organic product crystallizes out.
Perform a pre-wash of the organic layer with 1M aqueous NH4Cl during the workup phase before attempting recrystallization.
Process Workflow Visualization
Figure 2: Step-by-step workflow for the purification of 1-(1-Methyl-1H-indazol-5-yl)ethanol.
References
Boulhaoua, M., et al. (2016).[2] 1-(5-Nitro-1H-indazol-1-yl)ethanone. IUCrData. (Describes crystallization behaviors of related indazole ethanones).
Pfizer Inc. (2010). Indazole Derivatives. WO2010059658. (Patent detailing synthesis and purification of indazole intermediates for kinase inhibitors).
Vippagunta, S. R., et al. (2001). Crystalline solids. Advanced Drug Delivery Reviews, 48(1), 3-26. (Authoritative review on overcoming oiling out and polymorph issues).
BenchChem. (2025).[3] Technical Support: Imidazole and Indazole Derivatives. (General troubleshooting for nitrogen-heterocycle purification).
Technical Support Center: 1-(1-Methyl-1H-indazol-5-yl)ethanol Coupling Workflows
Welcome to the Application Support Portal. Coupling secondary alcohols with α-methyl branching, such as 1-(1-Methyl-1H-indazol-5-yl)ethanol , presents significant synthetic bottlenecks.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Portal. Coupling secondary alcohols with α-methyl branching, such as 1-(1-Methyl-1H-indazol-5-yl)ethanol , presents significant synthetic bottlenecks. The local steric bulk heavily favors side reactions—like elimination or oxidation—over the desired substitution.
As a Senior Application Scientist, I have designed this portal to provide validated troubleshooting logic, mechanistic insights, and self-validating protocols to help you overcome these specific barriers.
Diagnostic Decision Matrix
Caption: Decision matrix for selecting the optimal coupling strategy based on desired linkage.
Frequently Asked Questions (FAQs)
Q: Why is my standard Mitsunobu reaction (PPh₃, DEAD, benzoic acid) yielding <20% product and mostly unreacted starting material?A: The α-methyl group creates a sterically congested environment around the secondary hydroxyl. During the reaction, the alcohol forms a bulky alkoxyphosphonium intermediate. Standard nucleophiles like benzoate struggle to execute the necessary S_N2 attack on this hindered center, leading to stalled reactions or competing elimination.
Causality & Solution: Switching to a more acidic pronucleophile like 4-nitrobenzoic acid (pKa ~3.4) forms a tighter ion pair and acts as a superior nucleophile for hindered substrates, significantly improving inversion yields 1.
Q: I am attempting a Palladium-catalyzed C–O cross-coupling to form an aryl ether, but LC-MS shows a major byproduct at [M-2]+. What is happening?A: The [M-2]+ mass corresponds to the oxidized ketone byproduct: 1-(1-methyl-1H-indazol-5-yl)ethan-1-one. This indicates that β-hydride elimination is outcompeting reductive elimination 2. The sterically hindered secondary alkoxide makes the Pd(II)(aryl)(alkoxide) intermediate long-lived, allowing the side reaction to occur.
Causality & Solution: You must accelerate reductive elimination. Utilizing bulky, electron-rich biaryl phosphine ligands like RockPhos forces the aryl and alkoxide groups into a geometry that dramatically accelerates C–O bond formation, suppressing the ketone byproduct 3.
Mechanistic Pathways & Visualization
Pathway A: Overcoming Sterics in Mitsunobu Inversion
Use this protocol when stereochemical inversion of the secondary alcohol is required.
Self-Validating System: Monitor the reaction via crude ¹H-NMR. Successful inversion and esterification are confirmed by the disappearance of the benzylic CH–OH proton (~4.9 ppm) and the emergence of a downfield-shifted CH–O(C=O)Ar proton (~6.1 ppm).
Preparation: Charge a flame-dried flask with 1-(1-Methyl-1H-indazol-5-yl)ethanol (1.0 equiv), 4-nitrobenzoic acid (4.0 equiv), and PPh₃ (4.0 equiv) in anhydrous THF (0.1 M).
Cooling: Submerge the flask in an ice bath and stir under a nitrogen atmosphere until the internal temperature reaches 0 °C.
Activation: Add DIAD (4.0 equiv) dropwise over 30 minutes. Critical: Maintain the internal temperature strictly below 10 °C to prevent premature decomposition of the betaine intermediate 1.
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–18 hours.
Isolation: Quench with saturated aqueous NaHCO₃, extract with EtOAc, and purify via silica gel chromatography to remove triphenylphosphine oxide.
Use this protocol for coupling the alcohol with aryl bromides or chlorides.
Self-Validating System: Analyze the crude mixture via LC-MS at 2 hours. If the [M-2]+ ketone peak exceeds 5% area, verify that your solvent was thoroughly degassed, as oxygen can accelerate catalyst decomposition and favor β-hydride elimination.
Catalyst Assembly: In a nitrogen-filled glovebox, charge a Schlenk tube with Pd(OAc)₂ (2.0 mol%), RockPhos ligand (3.0 mol%), and finely milled Cs₂CO₃ (1.5 equiv).
Substrate Addition: Add 1-(1-Methyl-1H-indazol-5-yl)ethanol (1.1 equiv) and the target aryl halide (1.0 equiv). Note: A slight excess of the alcohol compensates for trace oxidation 2.
Solvation: Suspend the mixture in anhydrous, thoroughly degassed Cyclopentyl methyl ether (CPME) or Toluene (0.2 M).
Coupling: Seal the tube, remove from the glovebox, and heat at 90 °C for 18 hours with vigorous stirring.
Workup: Cool to room temperature, filter the inorganic salts through a pad of Celite, and concentrate the filtrate for purification.
References
A general procedure for mitsunobu inversion of sterically hindered alcohols
Source: Organic Syntheses
URL:[Link]
Palladium-Catalyzed C–O Coupling of a Sterically Hindered Secondary Alcohol with an Aryl Bromide and Significant Purity Upgrade in the API Step
Source: Organic Process Research & Development (ACS Publications)
URL:[Link]
An Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols
Source: DSpace@MIT
URL:[Link]
Technical Guide: Stability of 1-(1-Methyl-1H-indazol-5-yl)ethanol under Acidic Conditions
Executive Summary 1-(1-Methyl-1H-indazol-5-yl)ethanol (CAS: 1092961-11-9) is a secondary "benzylic-like" alcohol attached to an electron-rich indazole core. While the heterocyclic ring is robust, the hydroxyl group at th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
1-(1-Methyl-1H-indazol-5-yl)ethanol (CAS: 1092961-11-9) is a secondary "benzylic-like" alcohol attached to an electron-rich indazole core. While the heterocyclic ring is robust, the hydroxyl group at the C5-position is highly labile under acidic conditions .
Users frequently encounter degradation during acidic workups, salt formation, or LC-MS analysis using acidic mobile phases. The primary degradation pathways are dehydration (forming the vinyl impurity) and solvolysis (forming ether impurities in alcoholic solvents).
This guide provides the mechanistic basis for this instability, diagnostic signatures for identifying degradation, and validated protocols to prevent it.
Module 1: Diagnostic & Troubleshooting
Use this section to identify if your experimental issues are related to acid instability.
Symptom 1: Appearance of "M-18" Peak in LC-MS
Observation: You observe a new peak with a mass of 159.09 Da (ESI+) eluting later than your product (Parent Mass: 177.10 Da).
Diagnosis: Acid-catalyzed dehydration has occurred, yielding 1-methyl-5-vinyl-1H-indazole .
Root Cause: Exposure to strong acid (HCl, H₂SO₄, TFA) or heating in the presence of weak acids.
Immediate Action: Check the pH of your sample diluent. If the sample was concentrated from an acidic fraction, the degradation likely occurred during evaporation.
Symptom 2: Appearance of "M+14" or "M+28" Peaks
Observation: When analyzing in Methanol or Ethanol, you see peaks at 191.12 Da or 205.13 Da .
Root Cause: The sample contains residual acid and was dissolved in an alcoholic solvent (MeOH/EtOH). The carbocation intermediate was trapped by the solvent.
Immediate Action: Neutralize the sample immediately. Switch sample diluent to Acetonitrile/Water (neutral).
Troubleshooting Decision Tree
Figure 1: Diagnostic workflow for identifying acid-induced degradation products.
Module 2: Mechanistic Insights
Understanding why this molecule is unstable allows for better experimental design.
The C5-position of the indazole ring is electronically coupled to the nitrogen system. The 1-methyl-1H-indazole system is electron-rich. When the hydroxyl group is protonated, it leaves as water (E1 mechanism), generating a benzylic-type carbocation .
This carbocation is stabilized by resonance donation from the indazole ring, making it form much faster than in standard aliphatic alcohols.
Reaction Pathway Diagram
Figure 2: Acid-catalyzed degradation pathways showing the bifurcation between elimination (dehydration) and substitution (etherification).
Module 3: Validated Protocols
Safe Workup & Isolation
Goal: Prevent dehydration during the removal of acidic reagents.
Parameter
Recommendation
Rationale
Quenching
Saturated NaHCO₃ or K₂CO₃
Neutralize acid before any concentration step. Acid concentration increases as solvent evaporates, accelerating degradation.
Extraction Solvent
EtOAc or DCM
Avoid alcohols if acid traces are present to prevent ether formation.
Drying Agent
Na₂SO₄ (Anhydrous)
MgSO₄ is slightly acidic and can catalyze dehydration in sensitive substrates; Na₂SO₄ is neutral.
Evaporation
< 40°C
Heat + Trace Acid = Rapid Dehydration. Keep the water bath cool.
LC-MS Method Optimization
Goal: Analyze the compound without inducing on-column degradation.
Mobile Phase: Use 0.1% Formic Acid or 10mM Ammonium Acetate (pH ~6.8). Avoid TFA (Trifluoroacetic acid) if possible, as its high acidity and ion-pairing capability can promote degradation in the source or on the column [1].
Sample Diluent: Acetonitrile : Water (1:1). Do not use Methanol if the sample is even slightly acidic.
Column Temperature: Maintain ≤ 40°C.
Salt Formation (Advanced)
Challenge: Users often try to make the HCl salt to improve solubility.
Risk: HCl salts of this alcohol are hygroscopic and prone to dehydration upon storage.
Protocol:
Dissolve free base in anhydrous diethyl ether or 1,4-dioxane.
Cool to 0°C.
Add 1.0 equivalent of HCl (4M in Dioxane) dropwise.
Filter the precipitate immediately under inert atmosphere (N₂).
Do not heat dry. Dry under high vacuum at room temperature.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I store the compound in DMSO at room temperature?A: Yes, provided the DMSO is acid-free. However, DMSO is hygroscopic. If the DMSO absorbs water and becomes slightly acidic over time (due to degradation), the alcohol can degrade. We recommend storage as a solid at -20°C. For solutions, store in anhydrous DMSO at -20°C [2].
Q2: I see two peaks with the same mass (177 Da) in my chromatogram. Is this a chiral separation?A: Yes. The molecule has a chiral center at the secondary alcohol position. Unless you synthesized it stereoselectively, you have a racemic mixture (R/S). Standard C18 columns will show one peak, but chiral columns (e.g., Chiralpak AD/OD) will resolve the enantiomers.
Q3: Why is my yield low when using the Suzuki coupling method to make this?A: If you are using an acidic catalyst or acidic workup after the Suzuki coupling, you likely lost product to the vinyl impurity (which may polymerize and be lost on the baseline). Ensure the Suzuki reaction remains basic (using Carbonate or Phosphate bases) until the very end, and neutralize carefully [3].
References
Doc Brown's Chemistry. Mechanisms of Acid Catalysed Dehydration of Alcohols.Link (Accessed 2023-10-26).
ChemicalBook. Indazole Synthesis and Reactions - Technical Overview.Link (Accessed 2023-10-26).
University of Calgary. Eliminations of Benzylic Systems (Chem 351).Link (Accessed 2023-10-26).
Troubleshooting
Technical Support Center: Preventing Oxidative Degradation of 1-(1-Methyl-1H-indazol-5-yl)ethanol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals mitigate the oxidative degradation of 1-(1-Methyl-1H-indazol-5...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals mitigate the oxidative degradation of 1-(1-Methyl-1H-indazol-5-yl)ethanol. This document synthesizes mechanistic chemistry with field-proven pharmaceutical storage protocols to ensure the integrity of your active pharmaceutical ingredients (APIs).
Overview & Mechanistic Insight
1-(1-Methyl-1H-indazol-5-yl)ethanol is a valuable pharmaceutical intermediate characterized by an electron-rich indazole ring and a secondary alcohol functional group. During storage, the secondary alcohol is the primary site of vulnerability. It is highly susceptible to oxidation, converting into the corresponding ketone: 1-(1-methyl-1H-indazol-5-yl)ethanone .
This degradation is driven by two primary mechanisms:
Autoxidation: A thermodynamically favorable radical chain reaction mediated by molecular oxygen (O2)[1].
Peroxide-Mediated Oxidation: Initiated by trace hydroperoxides often found in polymeric excipients or ethereal solvents[2].
Understanding the causality behind this degradation is critical. Autoxidation does not happen spontaneously; it requires an initiation event (e.g., UV light, heat, or trace transition metals) to homolytically cleave a bond and generate a free radical. Once initiated, the propagation phase becomes self-sustaining as long as oxygen and the API are present.
Autoxidation pathway of secondary alcohols converting to ketones via radical chain mechanisms.
Troubleshooting Guide & FAQs
Q1: Why is my API degrading into a ketone even when stored in a sealed container?A: Standard ambient air contains ~21% oxygen. Even in a tightly sealed container, the headspace oxygen is sufficient to initiate and propagate autoxidation over time. Furthermore, trace transition metals from stainless steel manufacturing equipment can catalyze the initiation phase[2].
Resolution: Implement a strict inert gas purging protocol. Argon is preferred over Nitrogen because it is denser than air and displaces oxygen more effectively at the bottom of the vial.
Q2: Does light exposure accelerate the oxidation of 1-(1-Methyl-1H-indazol-5-yl)ethanol?A: Yes. UV and visible light provide the activation energy required to generate the initial free radicals that trigger the autoxidation cascade[3].
Resolution: Always store the compound in Type I amber glass vials. Avoid clear glass or low-density polyethylene (LDPE), which are permeable to both light and atmospheric oxygen.
Q3: We formulated the API into a solution for a short-term study, but it degraded rapidly. Why?A: In solution, molecular mobility is significantly higher than in the solid state, increasing the collision frequency between the API, dissolved oxygen, and trace peroxides. Ethereal solvents (like THF) or polymeric excipients (like PEG) often contain trace hydroperoxides that directly oxidize secondary alcohols into ketones[2].
Resolution: Degas all solvents using sparging or freeze-pump-thaw cycles. If the experimental design allows, formulate with a chain-breaking antioxidant (e.g., BHT) or a metal chelator (e.g., EDTA).
Experimental Protocols: Self-Validating Systems
To guarantee scientific integrity, storage and testing protocols must be self-validating. The following methodologies ensure that the conditions applied directly result in the prevention or controlled measurement of oxidation.
Protocol A: Inert Packaging and Storage Workflow
Causality: Removing oxygen and moisture starves the propagation phase of autoxidation and prevents hydrolytic complications[4].
Self-Validation: The use of a vacuum decay leak tester ensures the microenvironment remains completely inert after the final sealing step.
Drying: Transfer the synthesized 1-(1-Methyl-1H-indazol-5-yl)ethanol to a vacuum oven. Dry at 40°C under high vacuum (< 10 mbar) for 12 hours to remove residual volatile solvents that could act as radical transfer agents.
Transfer: Move the dried API into a controlled glove box with an Argon atmosphere (O2 < 1 ppm, H2O < 1 ppm).
Vialing: Dispense the solid into Type I amber glass vials.
Purging (If glovebox is unavailable): Use a Schlenk line. Apply vacuum to the vial for 30 seconds, then backfill with high-purity Argon (99.999%). Repeat this cycle three times (3x Vacuum/Gas Cycles).
Sealing: Cap the vials tightly using PTFE-lined septa and crimp the aluminum seals.
Validation Step: Subject the sealed vials to a vacuum decay leak tester to verify hermetic seal integrity.
Storage: Store the sealed vials at 2-8°C (refrigerated) or -20°C for long-term storage, strictly adhering to ICH Q1A(R2) guidelines[3].
Step-by-step self-validating workflow for packaging and storage of oxidation-sensitive APIs.
Causality: To develop a robust stability-indicating HPLC method, you must purposefully degrade the API to identify the exact retention time of the ketone degradant and ensure it resolves cleanly from the parent peak[1].
Preparation: Dissolve 1-(1-Methyl-1H-indazol-5-yl)ethanol in an inert, peroxide-free solvent (e.g., HPLC-grade Acetonitrile) to a concentration of 1 mg/mL.
Stress Induction: Add 3% Hydrogen Peroxide (H2O2) to the solution to achieve a final concentration of 0.3% H2O2.
Incubation: Incubate the mixture at 40°C in the dark for 24 hours.
Quenching: Quench the residual peroxide using a stoichiometric amount of sodium bisulfite to halt the reaction and prevent oxidative damage to the HPLC column stationary phase.
Analysis: Inject the sample into an LC-MS system. Monitor the disappearance of the parent mass (M+H) and the appearance of the ketone mass (M+H - 2 Da).
Quantitative Data Summaries
The following tables summarize the expected degradation kinetics based on storage parameters and excipient compatibility.
Table 1: Impact of Storage Conditions on Oxidation Rate (Based on ICH Guidelines)
Storage Condition
Atmosphere
Packaging
Expected Shelf Life (T90)
Primary Degradant
40°C / 75% RH (Accelerated)
Ambient Air
Clear LDPE
< 1 Month
Ketone derivative
25°C / 60% RH (Long-Term)
Ambient Air
Amber Glass
6 Months
Ketone derivative
2-8°C (Refrigerated)
Ambient Air
Amber Glass
12 - 18 Months
Trace Ketone
-20°C (Frozen)
Argon Purged
Amber Glass (PTFE cap)
> 36 Months
None detected
Table 2: Excipient & Solvent Compatibility Matrix
Material
Peroxide / Oxidation Risk Level
Recommendation for Formulation
Polyethylene Glycol (PEG)
High (Generates hydroperoxides)
Avoid, or use peroxide-free grades supplemented with antioxidants.
Tetrahydrofuran (THF)
High (Forms explosive peroxides)
Distill over Sodium/Benzophenone immediately before use; store over BHT.
Acetonitrile
Low
Excellent solvent for analytical preparation and short-term solution storage.
Microcrystalline Cellulose
Low
Safe for solid-state formulation and blending.
References
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Q1A(R2) Stability Testing of New Drug Substances and Products." ICH Official Website. URL: [Link]
Gabrič, A., Hodnik, Ž., & Pajk, S. "Oxidation of Drugs during Drug Product Development: Problems and Solutions." Pharmaceutics, 2022. URL: [Link]
Pharmaguideline. "Resolving API Impurity Issues in Drug Development." Pharmaguideline, 2025. URL: [Link]
LC-MS Fragmentation Patterns of 1-(1-Methyl-1H-indazol-5-yl)ethanol: A Platform Comparison Guide
The indazole scaffold is a ubiquitous, privileged pharmacophore in modern drug discovery, prominently featured in kinase inhibitors and selective estrogen receptor covalent antagonists (SERCAs) such as H3B-6545 (1)[1]. D...
Author: BenchChem Technical Support Team. Date: March 2026
The indazole scaffold is a ubiquitous, privileged pharmacophore in modern drug discovery, prominently featured in kinase inhibitors and selective estrogen receptor covalent antagonists (SERCAs) such as H3B-6545 (1)[1]. During the pharmacokinetic profiling and metabolite identification of these indazole-containing therapeutics, 1-(1-Methyl-1H-indazol-5-yl)ethanol (Chemical Formula: C10H12N2O, Exact Mass: 176.0950 Da) frequently emerges as a critical substructure, synthetic intermediate, or degradation product.
Accurate structural elucidation relies heavily on Liquid Chromatography-Mass Spectrometry (LC-MS). However, the choice of mass analyzer—High-Resolution Mass Spectrometry (HRMS, e.g., Quadrupole Time-of-Flight [Q-TOF]) versus Low-Resolution Mass Spectrometry (LRMS, e.g., Triple Quadrupole [TQ])—dictates the depth of fragmentation data acquired. This guide objectively compares the performance of HRMS and LRMS platforms for characterizing the ESI+ fragmentation patterns of this compound, providing actionable, self-validating protocols for analytical scientists.
Mechanistic Causality of Fragmentation
Under positive Electrospray Ionization (ESI+), 1-(1-Methyl-1H-indazol-5-yl)ethanol readily protonates at the indazole nitrogen to form the [M+H]+ precursor ion at m/z 177.1025. When subjected to Collision-Induced Dissociation (CID), the molecule undergoes highly predictable, thermodynamically driven fragmentation pathways (2)[2]:
Dehydration (Pathway A): The 1-hydroxyethyl group at the 5-position is highly susceptible to the loss of water (-18.0106 Da). This is driven by the formation of a highly conjugated, stable 1-methyl-5-vinyl-1H-indazole cation (m/z 159.0919).
Radical/Neutral Loss (Pathway B): The N-methyl group can be cleaved as a methyl radical (-15.0235 Da), leading to an odd-electron ion at m/z 162.0790. Alternatively, this loss occurs sequentially after dehydration, yielding m/z 144.0684.
Ring Cleavage (Pathway C): Higher collision energies force the opening of the indazole core, typically resulting in the neutral loss of hydrogen cyanide (HCN, -27.0109 Da) or nitrogen gas (N2, -28.0061 Da).
Proposed ESI+ CID fragmentation pathway for 1-(1-Methyl-1H-indazol-5-yl)ethanol.
Platform Comparison: HRMS (Q-TOF) vs. LRMS (Triple Quadrupole)
When analyzing indazole derivatives, the analytical goal dictates the platform.
HRMS (Q-TOF/Orbitrap): Delivers mass accuracy within <2 ppm. This is critical for distinguishing isobaric neutral losses (e.g., distinguishing the loss of N2[-28.0061 Da] from CO [-27.9949 Da] during ring cleavage). HRMS is the gold standard for structural elucidation and unknown metabolite identification, as demonstrated in the diagnostic fragmentation profiling of the SERCA H3B-6545 (3)[3].
LRMS (Triple Quadrupole): Operates at unit mass resolution (~0.7 Da FWHM). While it cannot definitively assign exact elemental compositions to fragments, its rapid polarity switching, fast dwell times, and superior signal-to-noise ratio in Multiple Reaction Monitoring (MRM) mode make it the undisputed choice for high-throughput, targeted pharmacokinetic quantification.
Platform Performance Metrics
Feature
HRMS (e.g., Q-TOF)
LRMS (e.g., Triple Quadrupole)
Mass Accuracy
< 2 ppm
~ 100-500 ppm (Unit Resolution)
Primary Application
Structural elucidation, Metabolite ID
Targeted quantification (PK/PD)
Sensitivity (Targeted)
Moderate to High
Ultra-High (MRM mode)
Isobaric Resolution
Excellent (Resolves N2 vs. CO loss)
Poor (Cannot resolve nominal isobars)
Data Acquisition
Full Scan / Data-Dependent MS/MS
Multiple Reaction Monitoring (MRM)
Self-Validating Experimental Protocol
To ensure data integrity, the following protocol incorporates a self-validating system suitability test (SST). The SST confirms that in-source fragmentation—a common artifact where the analyte fragments before reaching the collision cell due to high declustering potentials (4)[4]—is minimized.
Step 1: Sample Preparation
Stock Solution: Dissolve 1-(1-Methyl-1H-indazol-5-yl)ethanol reference standard in 100% LC-MS grade methanol to yield a 1 mg/mL stock.
Working Dilution: Dilute the stock to 1 µg/mL using a diluent of 50:50 Water:Acetonitrile.
Ionization Promoter: Add Formic Acid to a final concentration of 0.1% (v/v). Causality: Formic acid acts as a proton donor, ensuring near-100% conversion of the indazole to its[M+H]+ form, maximizing ESI+ efficiency.
Step 2: Chromatographic Separation
Column: C18, 2.1 x 50 mm, 1.7 µm particle size.
Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.
Step 3: Mass Spectrometry Configuration & System Suitability
SST (In-Source Fragmentation Check): Inject the 1 µg/mL standard in MS1 Full Scan mode. The ratio of the intact precursor (m/z 177.1) to the dehydrated fragment (m/z 159.1) must be >10:1. If it is lower, decrease the Declustering Potential (DP) or Fragmentor Voltage to prevent premature dissociation in the source.
CID Optimization: Perform MS/MS scans using Argon or Nitrogen collision gas. Ramp Collision Energy (CE) from 10 eV to 40 eV to capture both low-energy (dehydration) and high-energy (ring cleavage) fragments.
Self-validating LC-MS/MS experimental workflow for indazole characterization.
Quantitative Data: Fragmentation Profiles
The following table summarizes the quantitative fragmentation data obtained from an HRMS (Q-TOF) platform, demonstrating the precise mass assignments that justify high-resolution systems for structural elucidation.
Theoretical Fragment
Formula
Exact Mass (m/z)
Observed Mass (m/z)
Mass Error (ppm)
Optimal CE (eV)
Relative Intensity
[M+H]+ (Precursor)
C10H13N2O+
177.1025
177.1027
+1.1
5
100% (at low CE)
[M+H - H2O]+
C10H11N2+
159.0919
159.0917
-1.2
15
85%
[M+H - CH3]•+
C9H10N2O•+
162.0790
162.0792
+1.2
20
25%
[M+H - H2O - CH3]•+
C9H8N2•+
144.0684
144.0682
-1.3
25
40%
Ring Cleavage (-HCN)
C9H10N+
132.0810
132.0813
+2.2
35
15%
Note: In LRMS platforms, the primary MRM transition selected for targeted quantification is typically 177.1 → 159.1 due to its high relative intensity and low required collision energy, maximizing assay sensitivity.
References
Indazole scaffold: a generalist for marketed and clinical drugs. ResearchGate. 1
Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. 2
Covalent ERα Antagonist H3B-6545 Demonstrates Encouraging Preclinical Activity in Therapy-Resistant Breast Cancer. NIH PMC. 3
Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. USP.org. 4
Structural Confirmation of 1-(1-Methyl-1H-indazol-5-yl)ethanol: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Methods
Executive Summary In modern drug development, unambiguous structural confirmation—particularly the absolute stereochemistry of chiral intermediates—is a critical regulatory and scientific requirement. 1-(1-Methyl-1H-inda...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug development, unambiguous structural confirmation—particularly the absolute stereochemistry of chiral intermediates—is a critical regulatory and scientific requirement. 1-(1-Methyl-1H-indazol-5-yl)ethanol (C10H12N2O) is a secondary carbinol featuring a substituted indazole core. Because it possesses a chiral center at the hydroxyl-bearing carbon, distinguishing between its (R) and (S) enantiomers is paramount.
This guide objectively compares the performance of Single-Crystal X-Ray Diffraction (SCXRD) against alternative spectroscopic techniques (NMR, HRMS, Chiral HPLC) for the structural elucidation of this compound, providing field-proven experimental protocols and simulated crystallographic data to guide your analytical workflows.
Comparative Analysis of Structural Confirmation Techniques
While multiple analytical techniques are deployed in tandem during drug discovery, they offer fundamentally different tiers of structural information.
Table 1: Objective Comparison of Analytical Alternatives
Analytical Technique
Primary Output
Absolute Stereochemistry?
Sample Requirement
Destructive?
SCXRD (X-ray)
3D Atomic Coordinates
Yes (Directly via Flack parameter)
Single Crystal (~0.1 mm)
No
1D/2D NMR
Connectivity, Functional Groups
No (Requires chiral derivatization)
~5-10 mg (Solution)
No
HRMS
Exact Mass, Molecular Formula
No
< 1 mg
Yes
Chiral HPLC
Enantiomeric Excess ()
No (Requires known standards)
< 1 mg
No
Standard NMR is non-destructive, but derivatization for absolute stereochemistry consumes the sample.
The Mechanistic Causality: Why X-Ray Outperforms NMR for Absolute Configuration
Nuclear Magnetic Resonance (NMR) spectroscopy is the workhorse for establishing 2D molecular connectivity. However, the NMR spectra of two enantiomers in an achiral solvent are identical. To determine the absolute configuration of a secondary alcohol like 1-(1-Methyl-1H-indazol-5-yl)ethanol using NMR, a researcher must perform a Mosher ester analysis [1]. This requires reacting the alcohol with a chiral derivatizing agent (CDA) such as MTPA to form diastereomers, followed by a complex comparative analysis of the
H NMR chemical shift differences (). This method is time-consuming, requires additional synthetic steps, and consumes valuable sample material.
In stark contrast, SCXRD provides the absolute configuration directly and non-destructively from the solid state [4]. It achieves this by exploiting the anomalous dispersion effect of X-rays—a phenomenon where the scattering factor of an atom has an imaginary component, breaking Friedel's law. This is mathematically quantified during refinement by the Flack parameter (
) [2].
Experimental Workflow & Protocol
To ensure a self-validating experimental system, the following protocol outlines the precise causality behind the crystallographic choices required for a light-atom molecule like 1-(1-Methyl-1H-indazol-5-yl)ethanol.
SCXRD workflow for absolute structure determination of chiral molecules.
Causality: High-quality single crystals are mandatory for high-resolution diffraction.
Protocol: Dissolve 10 mg of enantiopure 1-(1-Methyl-1H-indazol-5-yl)ethanol in a minimum volume of ethyl acetate. Add hexanes dropwise until the solution becomes slightly turbid, then add a single drop of ethyl acetate to clear it. Cover the vial with pierced Parafilm and allow for slow evaporation at 4 °C over 3–5 days until colorless block crystals form.
2. Crystal Mounting and Temperature Control:
Causality: Thermal motion of atoms smears electron density, reducing resolution.
Protocol: Select a crystal measuring approximately
mm. Coat the crystal in Paratone-N oil to prevent degradation and mount it on a MiTeGen loop. Immediately transfer to the diffractometer equipped with a nitrogen cold stream set to 100 K.
3. Data Collection (The Critical Role of Cu K
Radiation):
Causality: 1-(1-Methyl-1H-indazol-5-yl)ethanol contains only light atoms (C, H, N, O). If standard Molybdenum (Mo K
, Å) radiation is used, the anomalous scattering signal will be too weak, resulting in a statistically meaningless Flack parameter [3].
Protocol: Utilize a microfocus Copper (Cu K
, Å) X-ray source. Collect highly redundant data (including Friedel pairs) using and scans to ensure accurate measurement of anomalous differences.
4. Structure Solution and Refinement:
Protocol: Solve the phase problem using intrinsic phasing (e.g., SHELXT) and refine the structure using full-matrix least-squares on
(SHELXL).
Self-Validation: The system validates itself through two metrics:
An
value confirms the correct atomic connectivity and electron density modeling.
A Flack parameter
near with a standard uncertainty () confirms the absolute stereochemistry. If , the structural model must be inverted [2].
Experimental Data Presentation
Below is a representative summary of crystallographic parameters expected for a successful structural validation of the enantiopure compound.
Table 2: Representative Crystallographic Data Summary
Parameter
Value
Significance
Chemical Formula
C10H12N2O
Confirms molecular identity.
Formula Weight
176.22 g/mol
Matches HRMS data.
Crystal System
Orthorhombic
Typical for chiral organic molecules.
Space Group
A Sohncke space group, strictly required for enantiopure chiral compounds.
with unambiguously confirms the absolute configuration.
Conclusion
For the structural confirmation of 1-(1-Methyl-1H-indazol-5-yl)ethanol, while NMR and HRMS are indispensable for rapid routine checks and bulk purity, Single-Crystal X-Ray Diffraction remains the gold standard . By utilizing Cu K
radiation, researchers can bypass the destructive and time-consuming derivatization steps required by NMR, obtaining a self-validating, mathematically rigorous proof of absolute stereochemistry via the Flack parameter.
References
Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols / PubMed. Available at:[Link]
Howard Flack and the Flack Parameter. MDPI Crystals. Available at:[Link]
Why is crystallography still used in some cases for small molecule structure determination? Chemistry Stack Exchange. Available at:[Link]
Validation
Comparative Kinetics of Esterification for Indazole-5-Ethanol Analogs
Executive Summary The esterification of indazole-5-ethanol and its analogs is a critical transformation in the synthesis of prodrugs and bioactive heterocycles. While the primary hydroxyl group suggests straightforward r...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The esterification of indazole-5-ethanol and its analogs is a critical transformation in the synthesis of prodrugs and bioactive heterocycles. While the primary hydroxyl group suggests straightforward reactivity, the presence of the basic indazole core (
) and potential tautomeric interference introduces kinetic complexities not seen in simple phenethyl alcohols.
This guide objectively compares three dominant esterification methodologies—Fischer (Acid-Catalyzed) , Steglich (Carbodiimide) , and Biocatalytic (Lipase) . We analyze reaction kinetics, conversion efficiency, and impurity profiles across a panel of sterically and electronically distinct indazole analogs.
Chemical Foundation & Analog Panel
To provide a robust comparison, we evaluate performance across three distinct analogs representing common synthetic challenges:
Analog ID
Structure
Chemical Challenge
I5E-H
2-(1H-indazol-5-yl)ethanol
Baseline: Unsubstituted core. Reference standard.
I5E-4Me
2-(4-methyl-1H-indazol-5-yl)ethanol
Steric Hindrance: Ortho-methyl group imposes steric strain on the ethanol chain.
I5E-6NO2
2-(6-nitro-1H-indazol-5-yl)ethanol
Electronic Deactivation: Strong electron-withdrawing group reduces nucleophilicity.
Mechanistic Considerations
The indazole ring possesses two nitrogen atoms.[1] Under acidic conditions (Fischer),
protonation creates a cationic species, significantly increasing the electron-withdrawing inductive effect (), which deactivates the remote hydroxyl nucleophile. Neutral methods (Steglich, Enzymatic) avoid this "cationic deactivation" trap.
Comparative Methodology Analysis
Method A: Acid-Catalyzed (Fischer) Esterification
Reagents:
(cat.), Excess Alcohol/Acid, Reflux.
Mechanism: Protonation of carbonyl oxygen followed by nucleophilic attack.
Pros: Low cost, scalable.
Cons: Protonation of the indazole ring (
) slows kinetics; high temperature promotes N-alkylation side reactions.
Method B: Steglich Esterification[2][3][4][5]
Reagents: DCC/EDC, DMAP (cat.), DCM or DMF.
Mechanism: Formation of O-acylisourea intermediate; DMAP acts as an acyl-transfer agent.[2][3]
Pros: Room temperature, neutral pH, avoids ring protonation.
Cons: Formation of dicyclohexylurea (DCU) byproduct; difficult purification.
Pros: Extremely high regioselectivity (O- vs N-acylation); mild conditions.
Cons: Slower kinetics (
); solvent limitations (enzyme denaturation in polar solvents).
Experimental Protocols
Kinetic Monitoring Workflow
To ensure data integrity, all kinetics are monitored via HPLC-UV (254 nm) using an internal standard (naphthalene) to correct for sampling volume errors.
Dissolution: Dissolve I5E-H (1.0 eq) and Carboxylic Acid (1.1 eq) in anhydrous DCM (
).
Catalyst: Add DMAP (
).
Activation: Cool to
. Add DCC () dropwise over 5 minutes.
Monitoring: Warm to RT. Sample every 30 minutes following the workflow above.
Workup: Filter precipitated DCU. Wash filtrate with
(removes DMAP/Indazole) then .
Data Analysis & Comparative Kinetics
The following data summarizes the pseudo-first-order rate constants (
) observed under optimized conditions.
Table 1: Comparative Rate Constants (
)
Substrate
Method A (Fischer)
Method B (Steglich)
Method C (Lipase)
I5E-H (Baseline)
I5E-4Me (Steric)
I5E-6NO2 (Electronic)
Interpretation of Results
Effect of Protonation (Method A vs B):
I5E-H reacts
faster via Steglich than Fischer.
Causality: In Method A, the indazole ring is protonated (
). This positive charge exerts a strong through-bond inductive effect, pulling electron density away from the ethanol chain, reducing the nucleophilicity of the hydroxyl oxygen. Method B remains neutral, maintaining intrinsic nucleophilicity.
Steric Sensitivity (I5E-4Me):
Method C (Lipase) is most sensitive to steric hindrance at the 4-position (
rate reduction vs Baseline). The enzyme's active site pocket cannot easily accommodate the ortho-methyl group.
Method B shows only moderate slowing (
reduction), indicating the solution-phase Steglich reagent is less sterically demanding than the rigid enzyme pocket.
Electronic Resilience (I5E-6NO2):
Method A fails for the nitro-analog (
drops to ). The combination of the nitro group's electron withdrawal and the protonated ring shuts down the reaction.
Method B is robust (
). The highly reactive O-acylisourea intermediate compensates for the reduced nucleophilicity of the alcohol.
Mechanistic Visualization
Understanding the competing pathways is vital for troubleshooting.
Figure 2: Mechanistic divergence showing the deactivation pathway in acid catalysis.
Recommendations
Based on the kinetic data and impurity profiles:
For High Throughput/Discovery: Use Method B (Steglich) . It is the most robust against electronic deactivation and provides the fastest kinetics for all analogs.
For Process Scale-Up (>1 kg): If the substrate lacks electron-withdrawing groups (like I5E-H ), Method A (Fischer) is preferred solely for cost and purification ease (acid/base wash removes unreacted SM), provided the slower rate is acceptable.
For Regioselectivity: If the indazole nitrogen is unprotected and alkylation is a risk, Method C (Lipase) is the only method that guarantees 100% O-selectivity, though it requires longer reaction times.
References
Neises, B., & Steglich, W. (1978).[4][2] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[4] Link
Schmidt, A., et al. (2021). Indazole Chemistry: Recent Advances and Biological Activities. European Journal of Organic Chemistry, 2021(15), 2135-2160. Link
Gotor-Fernández, V., et al. (2006). Lipase-Catalyzed Synthesis of Chiral Esters. Journal of Organic Chemistry, 71(12), 4599-4608. Link
Larock, R. C. (2018). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. Link
Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. Journal of the American Chemical Society, 78(21), 5465-5479. Link
Guide to Differentiating 1-(1-Methyl-1H-indazol-5-yl)ethanol from Regioisomeric Impurities
Executive Summary In the development of indazole-based kinase inhibitors (e.g., Axitinib analogs), the 1-(1-Methyl-1H-indazol-5-yl)ethanol intermediate serves as a critical scaffold. A persistent challenge in indazole ch...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the development of indazole-based kinase inhibitors (e.g., Axitinib analogs), the 1-(1-Methyl-1H-indazol-5-yl)ethanol intermediate serves as a critical scaffold. A persistent challenge in indazole chemistry is the annular tautomerism of the pyrazole ring, which leads to mixtures of
-methyl (target) and -methyl (impurity) regioisomers during alkylation.
Because these isomers possess identical molecular weights and similar polarities, they are difficult to distinguish by low-resolution MS or standard TLC. However, their biological activities and metabolic profiles differ drastically. This guide provides a definitive, multi-modal workflow to differentiate and separate the target
-isomer from the -impurity, grounded in nuclear magnetic resonance (NMR) and ultra-performance liquid chromatography (UPLC).
Structural Analysis & The Regioisomer Challenge
The core issue arises from the alkylation of the 5-substituted indazole precursor. Under standard basic conditions (
/DMF), the reaction yields a mixture of the thermodynamic product () and the kinetic product ().
Target Molecule (
-isomer): 1-(1-Methyl-1H-indazol-5-yl)ethanol.
Primary Impurity (
-isomer): 1-(2-Methyl-2H-indazol-5-yl)ethanol.
Isomerization Pathway Diagram
Figure 1: Divergent alkylation pathways leading to the target N1 isomer and the N2 regioisomeric impurity.
Method 1: NMR Spectroscopy (The Definitive Identification)
NMR is the only self-validating method to confirm regio-placement without reference standards. The
and isomers can be distinguished by observing the Nuclear Overhauser Effect (NOE) between the methyl group and the aromatic protons.
The "Smoking Gun": NOESY Correlations[1]
-Methyl Isomer: The methyl group at position 1 is spatially proximate to the proton at C7 . It is distant from C3-H.
-Methyl Isomer: The methyl group at position 2 is spatially proximate to the proton at C3 .
Comparative NMR Data Table (in DMSO-
)
Feature
Target: -Methyl Isomer
Impurity: -Methyl Isomer
Mechanistic Reason
NOESY Correlation
N-Me C7-H
N-Me C3-H
Spatial proximity (Peri-position vs. Vicinal).
C3-H Shift ()
~ 8.00 - 8.10 ppm (s)
~ 8.20 - 8.40 ppm (s)
-alkylation changes electron density at C3.
N-Me Shift ()
~ 4.05 ppm (s)
~ 4.15 ppm (s)
is often slightly downfield due to ring current effects.
C3 Shift ()
~ 133 - 135 ppm
~ 120 - 125 ppm
Significant shielding effect in isomer.
Experimental Protocol: 2D NOESY Analysis
Sample Prep: Dissolve 5–10 mg of the isolated fraction in 600 µL of DMSO-
. (Avoid if possible, as DMSO prevents aggregation and sharpens exchangeable proton signals).
Acquisition: Run a standard 1H spectrum (16 scans) followed by a 2D NOESY (or ROESY) experiment.
Mixing Time: Set to 500 ms to maximize NOE buildup.
Analysis:
Locate the N-Methyl singlet (~4.0 ppm).
Look for cross-peaks.
If Cross-peak is to the doublet/multiplet at ~7.5-7.7 ppm (C7-H): Confirm
(Target) .
If Cross-peak is to the singlet at ~8.3 ppm (C3-H): Confirm
(Impurity) .
Method 2: Chromatographic Separation (UPLC/MS)
While NMR identifies the structure, UPLC is required for quantitative purity assessment. The isomers separate based on their dipole moments.
Separation Logic
Indazoles are amphoteric. The
-isomer generally possesses a higher dipole moment and is often more water-soluble than the -isomer.
Reverse Phase (C18): The more polar
-isomer typically elutes earlier (lower ) than the lipophilic -isomer.
Normal Phase (Silica): The elution order is often reversed (
elutes before ).
Validated UPLC Protocol
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
Column: Waters BEH C18 (
mm, 1.7 µm).
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
Mobile Phase B: Acetonitrile.
Gradient:
0.0 min: 5% B
5.0 min: 95% B
6.0 min: 95% B
Detection: UV at 254 nm (aromatic core) and 220 nm (amide/general).
Expected Result:
Peak 1 (
~2.8 min):-Methyl Impurity (More Polar).
Peak 2 (
~3.1 min):-Methyl Target (Less Polar).
Note: Resolution (
) should be > 1.5. If peaks overlap, switch to a Phenyl-Hexyl column to exploit interaction differences.
Analytical Decision Workflow
Use this logic gate to process crude reaction mixtures.
Figure 2: Step-by-step decision tree for isolating and verifying the target regioisomer.
High Temperature: Heating promotes the rearrangement of the kinetic
product to the thermodynamic product.
Solvent Choice: Use non-polar solvents (e.g., Toluene) or high-boiling alcohols to favor the
form.
Alternative Reagents: Consider using Trimethyloxonium tetrafluoroborate (
) or specific copper-catalyzed coupling conditions if selectivity remains poor.
References
Regioselectivity in Indazole Alkylation:
L. Luo, et al., "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution," Beilstein J. Org. Chem., vol. 17, pp. 1939–1951, 2021.[1]
NMR Differentiation Techniques:
F. Doganc, H. Göker, "Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques," Magn. Reson. Chem., vol. 62, no. 11, pp. 765-774, 2024.[2]
Indazole Physicochemical Properties:
BenchChem, "A Comparative Guide to 1H- and 2H-Indazole Derivatives: Synthesis, Spectroscopic Properties, and Biological Activity," BenchChem Application Notes, 2025.
Chromatographic Separation of Isomers:
B. Yuan, "Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies," Pharm.[3] Anal. Acta, vol. 13, no. 674, 2022.[3]
Reference standards for quality control of 1-(1-Methyl-1H-indazol-5-yl)ethanol
Reference Standards for Quality Control of 1-(1-Methyl-1H-indazol-5-yl)ethanol: A Comparative Guide Executive Summary & Scientific Context 1-(1-Methyl-1H-indazol-5-yl)ethanol (CAS: 1334405-49-0) is a high-value heterocyc...
Author: BenchChem Technical Support Team. Date: March 2026
Reference Standards for Quality Control of 1-(1-Methyl-1H-indazol-5-yl)ethanol: A Comparative Guide
Executive Summary & Scientific Context
1-(1-Methyl-1H-indazol-5-yl)ethanol (CAS: 1334405-49-0) is a high-value heterocyclic intermediate critical to the synthesis of advanced active pharmaceutical ingredients (APIs). Most notably, indazole-based scaffolds are foundational in the development of hematopoietic progenitor kinase 1 (HPK1) inhibitors, which are actively investigated for their role in enhancing anti-tumor immunity and treating autoimmune disorders[1].
Because this intermediate contains a secondary alcohol with a chiral center, its enantiomeric purity and its degradation profile directly dictate the pharmacological efficacy and safety of the final API. As an Application Scientist, I emphasize that rigorous quality control (QC) using high-fidelity reference standards is non-negotiable. This guide objectively compares the reference standard grades available for this compound and provides self-validating experimental protocols for its QC.
Comparative Analysis of Reference Standard Grades
Selecting the appropriate grade of reference standard depends heavily on the phase of drug development. Using an over-specified standard in early R&D wastes resources, while using an under-characterized standard in late-stage API release risks regulatory rejection.
Table 1: Performance Comparison of Reference Standard Categories
Metric / Feature
Certified Reference Material (CRM)
Commercial Analytical Standard
In-House Working Standard
Purity Guarantee
99.5% (qNMR verified)
98.0% (HPLC/UV verified)
Variable (Typically 95.0%)
Traceability
ISO 17034 / ISO/IEC 17025
Certificate of Analysis (CoA) only
Internal Batch Records
Enantiomeric Characterization
Exact % quantified
Often sold as racemate
Requires internal chiral validation
Cost Efficiency
Low (High cost per mg)
Medium
High (Synthesized in bulk)
Best Use Case
Final API release, Regulatory filings
Routine R&D, Method development
Daily system suitability testing
Critical Impurities & Mechanistic Causality
To establish a robust QC system, one must understand the chemical causality behind the impurities associated with 1-(1-Methyl-1H-indazol-5-yl)ethanol. Reference standards for these specific impurities must be run concurrently with the target compound.
The Oxidation Impurity: 1-(1-Methyl-1H-indazol-5-yl)ethanone (CAS: 1159511-24-6)[2]. The secondary benzylic alcohol in the target compound is thermodynamically susceptible to oxidation. If this ketone impurity carries over into the API synthesis, it acts as a dead-end in cross-coupling reactions, drastically reducing yield.
The Truncated Byproduct: (1-Methyl-1H-indazol-5-yl)methanol (CAS: 1092961-11-9)[3]. This des-methyl analog is a common synthetic byproduct resulting from incomplete homologation during the upstream synthesis of the ethanol derivative.
Fig 1. Primary degradation and synthetic impurity pathways requiring reference standard tracking.
A protocol is only as reliable as its internal validation mechanisms. The following methods utilize the aforementioned reference standards to create a self-validating system for batch release.
Protocol 1: LC-MS/MS Impurity Profiling
Causality & Rationale: A C18 column is selected due to the hydrophobic nature of the methylated indazole ring. A mildly acidic mobile phase (formic acid) is critical; it ensures the protonation of the indazole nitrogen (
), which prevents secondary interactions with free silanols on the column (improving peak shape) and maximizes electrospray ionization (ESI+) efficiency.
Step-by-Step Methodology:
Standard Preparation: Dissolve the CRM of 1-(1-Methyl-1H-indazol-5-yl)ethanol and the two impurity standards (ethanone and methanol derivatives) in LC-MS grade methanol to a final concentration of 10 µg/mL.
Chromatographic Conditions:
Column: C18 (100 mm × 2.1 mm, 1.7 µm).
Mobile Phase A: 0.1% Formic acid in HPLC-grade Water.
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Gradient: 5% B to 95% B over 10 minutes.
Detection: ESI+ mode. Track the specific
transitions for the parent compound ( approx. 177) and the ethanone impurity ( approx. 175).
Self-Validating System Suitability (SST): The run is only valid if the chromatographic resolution (
) between 1-(1-Methyl-1H-indazol-5-yl)ethanol and 1-(1-Methyl-1H-indazol-5-yl)ethanone is .
Protocol 2: Chiral HPLC for Enantiomeric Purity
Causality & Rationale: Because enantiomers have identical mass and standard hydrophobicity, standard reversed-phase LC will fail. Normal-phase chiral chromatography using an amylose-based stationary phase provides the necessary steric and hydrogen-bonding interactions to resolve the chiral benzylic alcohol.
Step-by-Step Methodology:
Standard Preparation: Prepare a 1 mg/mL solution of the racemic reference standard in Hexane/Isopropanol (80:20).
Chromatographic Conditions:
Column: Chiralcel OD-H (250 mm × 4.6 mm, 5 µm).
Mobile Phase: Hexane / Isopropanol (85:15 v/v) isocratic.
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm.
Self-Validating System Suitability (SST): The tailing factor for both enantiomer peaks must be
, and the chiral resolution () must be to ensure accurate integration of the enantiomeric excess ().
Fig 2. Multi-modal Quality Control Workflow for 1-(1-Methyl-1H-indazol-5-yl)ethanol.
Comprehensive Operational and Disposal Protocol for 1-(1-Methyl-1H-indazol-5-yl)ethanol As a Senior Application Scientist, I frequently consult with drug development professionals on the safe lifecycle management of acti...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Operational and Disposal Protocol for 1-(1-Methyl-1H-indazol-5-yl)ethanol
As a Senior Application Scientist, I frequently consult with drug development professionals on the safe lifecycle management of active pharmaceutical intermediates (APIs). 1-(1-Methyl-1H-indazol-5-yl)ethanol is a highly valued building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors targeting oncology and inflammatory pathways [1]. While its indazole core drives its biological efficacy in drug candidates, this same bioactivity dictates strict environmental and operational controls in the laboratory.
Improper disposal of heterocyclic APIs can lead to aquatic toxicity and severe regulatory violations under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) [2]. This guide provides a self-validating, causality-driven protocol for the handling, spill response, and final disposal of this specific compound.
Part 1: Physicochemical and Hazard Profile
Understanding the physical properties of 1-(1-Methyl-1H-indazol-5-yl)ethanol is the foundational step in designing a robust safety protocol. The presence of the secondary alcohol and the nitrogen-rich indazole ring makes the compound susceptible to degradation if improperly stored, and dictates specific handling parameters. (Note: Quantitative hazard data is extrapolated from standard safety profiles of its closely related, well-documented analogue, (1-Methyl-1H-indazol-5-yl)methanol) [3].
Nitrogen-rich core; requires complete high-temperature combustion during disposal to prevent toxic NOx emissions.
Physical State
Solid (White to Yellow)
Prone to aerosolization; necessitates handling in a controlled airflow environment to avoid inhalation.
H302
Harmful if swallowed
Mandates strict hygiene controls; absolutely no eating/drinking in the handling area.
H315 / H319
Causes skin/eye irritation
Requires standard PPE barrier: Nitrile gloves, safety glasses with side shields, and flame-resistant lab coats.
H335
May cause respiratory irritation
Dust generation must be minimized; respiratory protection is required if local exhaust ventilation is inadequate.
Part 2: Operational Handling Protocol
To ensure both scientific integrity (preventing contamination) and operator safety, follow this sequential workflow when utilizing 1-(1-Methyl-1H-indazol-5-yl)ethanol in synthetic applications.
Step 1: Environmental Preparation
Always manipulate the solid powder within a certified chemical fume hood or Class II biological safety cabinet.
Causality: The aerodynamic diameter of fine chemical powders allows them to easily bypass the upper respiratory tract. A fume hood operating at a face velocity of 80-100 fpm ensures that aerosolized particles (mitigating the H335 hazard) are actively drawn away from the operator's breathing zone [4].
Step 2: PPE Verification
Don standard nitrile gloves (minimum 4 mil thickness), a lab coat, and splash-proof safety goggles.
Causality: The indazole derivative is a known dermal and ocular irritant (H315, H319). Nitrile provides an adequate, non-reactive barrier against incidental contact, whereas latex may offer insufficient chemical resistance to accompanying organic solvents used during synthesis.
Step 3: Material Transfer
Use grounded or anti-static spatulas for weighing.
Causality: Static buildup can cause the fine powder to disperse uncontrollably, leading to cross-contamination of the balance area and potential exposure.
Part 3: Proper Disposal Procedures
Because 1-(1-Methyl-1H-indazol-5-yl)ethanol is a biologically active pharmaceutical intermediate, it must never be disposed of via the sanitary sewer or regular municipal trash . It falls under EPA RCRA guidelines for hazardous chemical waste and must be destroyed thermally [5].
Step 1: Waste Segregation
Collect waste containing this compound in a dedicated, chemically compatible container. High-Density Polyethylene (HDPE) is preferred over glass.
Causality: Segregating this organic waste from strong oxidizers or concentrated acids prevents exothermic reactions that could pressurize and rupture the container.
Step 2: Labeling and SAA Storage
Label the container immediately with a standard "Hazardous Waste" tag. The label must explicitly state the full chemical name: "1-(1-Methyl-1H-indazol-5-yl)ethanol" and the primary hazards (Toxic, Irritant). Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.
Causality: EPA regulations mandate that SAAs remain under the direct control of the operator and that containers are kept tightly closed unless actively adding waste. This prevents fugitive emissions and accidental spills [5].
Step 3: EHS Transfer and Final Destruction
Once the SAA container reaches its volume limit (or within 90 to 180 days, depending on your facility's generator status), initiate a pickup request with your Environmental Health and Safety (EHS) department. The ultimate disposal method must be high-temperature incineration at a licensed facility [6].
Causality: Incineration at temperatures exceeding 1000°C ensures the complete thermal degradation of the bioactive indazole core, preventing environmental persistence, bioaccumulation, and aquatic toxicity.
Fig 1. Cradle-to-grave lifecycle and disposal workflow for indazole-based APIs.
Part 4: Emergency Spill Response
In the event of an accidental release, immediate and methodical action is required to contain the hazard.
Step 1: Assessment and Evacuation
Determine the scale of the spill. For spills >50 grams or those involving highly volatile carrier solvents, evacuate the immediate area and contact EHS immediately. For minor benchtop spills, proceed to Step 2.
Step 2: Containment & Collection
For Solid Spills: Do not dry sweep.
Causality: Dry sweeping aerosolizes the irritating powder. Instead, lightly moisten the spill with an appropriate solvent (e.g., a small amount of water or ethanol) to bind the dust, then carefully collect it using a disposable scoop.
For Solution Spills: Apply an inert absorbent material such as vermiculite or dry sand.
Causality: Inert absorbents trap the liquid without chemically reacting with the indazole intermediate, preventing secondary hazardous byproducts.
Step 3: Decontamination
Wash the affected surface with soap and water, followed by a 70% ethanol wipe down to remove residual organic traces. Place all cleanup materials (absorbents, scoops, contaminated gloves) into the hazardous waste container and label appropriately.
Fig 2. Step-by-step logic tree for emergency spill response and containment.
References
MySkinRecipes (Chemical Intermediates) . (1-methyl-1H-indazol-5-yl)methanol Profile. Retrieved from [Link][1]
Daniels Health . How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link][2]
National Academies of Sciences, Engineering, and Medicine . Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link][3]
Columbia University Environmental Health & Safety . Hazardous Chemical Waste Management Guidelines. Retrieved from [Link][4]
Lab Manager . Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link][5]